Xylopine
Beschreibung
This compound has been reported in Magnolia liliifera, Xylopia parviflora, and other organisms with data available.
RN given refers to (R)-isomer; RN for cpd without isomeric designation not available 3/90; structure given in first source
Structure
3D Structure
Eigenschaften
IUPAC Name |
(12R)-16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-20-12-2-3-13-11(6-12)7-14-16-10(4-5-19-14)8-15-18(17(13)16)22-9-21-15/h2-3,6,8,14,19H,4-5,7,9H2,1H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWCCZDSXIZJMF-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C4C(C2)NCCC4=CC5=C3OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C3=C4[C@@H](C2)NCCC4=CC5=C3OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70965975 | |
| Record name | 10-Methoxy-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70965975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517-71-5 | |
| Record name | (7aR)-6,7,7a,8-Tetrahydro-10-methoxy-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xylopine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Methoxy-6,7,7a,8-tetrahydro-2H,5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70965975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xylopine, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNZ7TH999H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Aporphine Alkaloid Xylopine: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xylopine, a bioactive aporphine (B1220529) alkaloid, has garnered significant scientific interest for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the natural sources of this compound, detailing its isolation and purification from plant materials. Furthermore, this document elucidates the molecular mechanisms underlying its cytotoxic effects, specifically focusing on the induction of oxidative stress, cell cycle arrest, and apoptosis in cancer cells. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is predominantly found in plant species belonging to the Annonaceae family, a large family of flowering plants commonly known as the custard-apple family. Within this family, the genus Xylopia is a particularly rich source of this alkaloid.
Principal Plant Sources
The primary and most extensively documented natural source of this compound is Xylopia laevigata , a plant native to Northeastern Brazil where it is known by local names such as "meiú" or "pindaíba".[1][2][3][4] The stem of this plant has been identified as a significant reservoir of this compound and other related alkaloids.[1]
Other species within the Xylopia genus have also been reported to contain this compound, albeit with less extensive documentation regarding isolation and yields. These include:
-
Xylopia aethiopica
-
Xylopia langsdorffiana
-
Xylopia ferruginea
The presence of this compound across multiple species of the Xylopia genus suggests its potential as a chemotaxonomic marker for this group of plants.
Quantitative Data on this compound Yield
The yield of this compound from its natural sources can vary depending on the plant part, geographical location, and the extraction and purification methods employed. The following table summarizes available quantitative data from the literature.
| Plant Species | Plant Part | Initial Material (Dry Weight) | Extraction Method | Extract Yield | Final Purified this compound Yield | Reference |
| Xylopia laevigata | Stem | 1.4 kg | Successive Hexane (B92381) and Methanol (B129727) Extraction | 87.8 g (Methanol Extract) | Not explicitly stated in this study, but this compound was a major component. | |
| Xylopia laevigata | Stem | Not Specified | Not Specified | Not Specified | 13.4 mg (+)-Xylopine | Not Specified |
Note: The available literature often reports the isolation of numerous alkaloids from a single extraction, and the yield of each individual compound is not always provided.
Experimental Protocols
The isolation and purification of this compound from plant material involve a multi-step process, beginning with extraction and followed by chromatographic separation. The structural elucidation of the purified compound is then confirmed using various spectroscopic techniques.
Extraction of Alkaloids from Xylopia laevigata Stem
This protocol is based on methodologies reported for the isolation of this compound from the stem of Xylopia laevigata.
3.1.1. Materials and Reagents
-
Dried and powdered stem of Xylopia laevigata
-
Hexane (analytical grade)
-
Methanol (analytical grade)
-
Hydrochloric acid (HCl), 5% solution
-
Sodium bicarbonate (NaHCO₃), 10% solution
-
Dichloromethane (B109758) (analytical grade)
-
n-Hexane (analytical grade)
-
Silica gel for column chromatography
3.1.2. Extraction Procedure
-
Defatting: The dried and powdered plant material (1.4 kg) is first subjected to exhaustive extraction with hexane to remove nonpolar constituents such as fats and waxes. This is typically performed in a Soxhlet apparatus or by maceration with agitation.
-
Methanol Extraction: Following the hexane extraction, the defatted plant material is air-dried and then extracted with methanol. This step extracts the alkaloids and other polar to semi-polar compounds. The resulting methanol extract is concentrated under reduced pressure to yield a crude extract (e.g., 87.8 g from 1.4 kg of starting material).
-
Acid-Base Extraction for Alkaloid Fractionation:
-
An aliquot of the methanol extract (e.g., 84.0 g) is dissolved in a 5% hydrochloric acid solution.
-
This acidic solution is then washed with an immiscible organic solvent (e.g., dichloromethane) to remove neutral and weakly basic compounds.
-
The aqueous acidic layer, containing the protonated alkaloids, is then basified with a 10% sodium bicarbonate solution to a pH of approximately 8-9.
-
The basified aqueous solution is then extracted with an organic solvent such as dichloromethane. The organic layer, now containing the free base alkaloids, is collected.
-
The organic solvent is evaporated under reduced pressure to yield the crude alkaloid fraction (e.g., 0.93 g).
-
Purification of this compound
The crude alkaloid fraction is a complex mixture that requires further separation to isolate pure this compound.
3.2.1. Column Chromatography
-
Stationary Phase: Silica gel is commonly used as the stationary phase for the separation of aporphine alkaloids.
-
Mobile Phase: A gradient elution system is typically employed, starting with a nonpolar solvent and gradually increasing the polarity. A common mobile phase consists of a mixture of n-hexane and dichloromethane, with the proportion of dichloromethane being gradually increased.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.
3.2.2. Preparative High-Performance Liquid Chromatography (HPLC)
For final purification to achieve high purity, preparative HPLC can be employed.
-
Column: A C18 reversed-phase column is often suitable.
-
Mobile Phase: A mixture of methanol and water or acetonitrile (B52724) and water, often with a modifier like formic acid or ammonium (B1175870) acetate, is used. The specific gradient will depend on the column and the other alkaloids present in the partially purified fraction.
-
Detection: UV detection is typically used, with the wavelength set to the absorption maximum of this compound.
Analytical Characterization
The identity and purity of the isolated this compound are confirmed using a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the chemical structure of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which helps in confirming its molecular formula. Tandem MS (MS/MS) experiments can be used to study the fragmentation pattern, further aiding in structural confirmation.
-
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): This technique is highly sensitive and can be used for both the identification and quantification of this compound in complex mixtures.
Biological Activity and Signaling Pathway
This compound exhibits significant cytotoxic activity against various cancer cell lines. Its mechanism of action involves the induction of oxidative stress, leading to cell cycle arrest and apoptosis.
Induction of Oxidative Stress
This compound treatment leads to an increase in the intracellular levels of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS). This oxidative stress is a key initiating event in its cytotoxic cascade.
G2/M Phase Cell Cycle Arrest
The elevated oxidative stress induced by this compound triggers a halt in the cell cycle at the G2/M checkpoint. This prevents the cancer cells from progressing through mitosis and proliferation.
Caspase-Mediated Apoptosis (p53-Independent)
Following G2/M arrest, this compound induces programmed cell death, or apoptosis, through a caspase-dependent pathway that is independent of the p53 tumor suppressor protein. Key events in this pathway include:
-
Mitochondrial Depolarization: this compound causes a loss of the mitochondrial membrane potential.
-
Caspase-3 Activation: The disruption of mitochondrial function leads to the activation of effector caspases, such as caspase-3, which are the executioners of apoptosis.
-
Apoptotic Body Formation: Activated caspases lead to the characteristic morphological changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound's p53-independent apoptotic signaling pathway.
References
- 1. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Alkaloids from the Stem of Xylopia laevigata - PubMed [pubmed.ncbi.nlm.nih.gov]
Xylopine chemical structure and properties
An In-depth Technical Guide to the Chemical Structure and Properties of Xylopine
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, an aporphine (B1220529) alkaloid of interest to researchers, scientists, and drug development professionals. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of its chemical nature and biological mechanisms of action.
Chemical Structure and Identification
This compound is a naturally occurring aporphine alkaloid. Its core structure is characterized by a dibenzo[de,g]quinoline ring system.
Figure 1: 2D Chemical Structure of this compound.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | (12R)-16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,14(19),15,17-hexaene[1][2] |
| Systematic IUPAC Name | (7aR)-10-Methoxy-6,7,7a,8-tetrahydro-2H,5H-benzo[g][3][4]benzodioxolo[6,5,4-de]quinoline[4] |
| Chemical Formula | C₁₈H₁₇NO₃ |
| SMILES | COC1=CC2=C(C=C1)C3=C4--INVALID-LINK--NCCC4=CC5=C3OCO5 |
| InChI | InChI=1S/C18H17NO3/c1-20-12-2-3-13-11(6-12)7-14-16-10(4-5-19-14)8-15-18(17(13)16)22-9-21-15/h2-3,6,8,14,19H,4-5,7,9H2,1H3/t14-/m1/s1 |
| InChIKey | RFWCCZDSXIZJMF-CQSZACIVSA-N |
| CAS Number | 517-71-5 |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 295.33 g/mol | |
| Appearance | Light yellow to yellow solid | |
| Melting Point | 78-102 °C | |
| Boiling Point | 483.4 °C at 760 mmHg | |
| Density | 1.289 g/cm³ | |
| XLogP | 2.9 | |
| Solubility | Practically insoluble in water. Soluble in DMSO for experimental use. | |
| pKa | Described as a very strong basic compound; a precise experimental pKa is not readily available. |
Pharmacological Properties and Biological Activity
This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines. Its primary mechanism of action involves the induction of oxidative stress, leading to cell cycle arrest and apoptosis.
Cytotoxicity
This compound exhibits potent cytotoxic effects across various cancer cell lines, as determined by the alamarBlue assay after 72 hours of incubation.
Table 3: Cytotoxicity of this compound (IC₅₀ values)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT116 | Colon Carcinoma | 6.4 |
| HL-60 | Promyelocytic Leukemia | 7.1 |
| K-562 | Chronic Myelogenous Leukemia | 8.5 |
| B16-F10 | Murine Melanoma | 9.9 |
| HepG2 | Hepatocellular Carcinoma | 12.1 |
| MCF7 | Breast Carcinoma | 19.3 |
| HSC-3 | Oral Squamous Cell Carcinoma | 23.9 |
| SCC-9 | Oral Squamous Cell Carcinoma | 26.6 |
Mechanism of Action: p53-Independent Apoptosis
This compound induces apoptosis through a pathway that is independent of the p53 tumor suppressor protein. The key events in this signaling cascade are the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of effector caspases.
References
- 1. (7aR)-6,7,7a,8-Tetrahydro-10-methoxy-5H-benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline | C18H17NO3 | CID 160503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0301845) [hmdb.ca]
- 4. scispace.com [scispace.com]
The intricate Dance of Molecules: An In-depth Technical Guide to the Biosynthesis of Aporphine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aporphine (B1220529) alkaloids represent a large and structurally diverse class of benzylisoquinoline alkaloids (BIAs), many of which exhibit significant pharmacological activities, including anticancer, antiviral, and neuroprotective properties.[1][2] Understanding the intricate biosynthetic pathway of these compounds is paramount for their targeted production through metabolic engineering and for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthetic pathway of aporphine alkaloids, from their primary precursors to the formation of the characteristic aporphine scaffold and subsequent diversification. We present quantitative data on key enzymes, detailed experimental protocols for their characterization, and visual representations of the pathway and its regulation to facilitate a deeper understanding for researchers in the field.
The Core Biosynthetic Pathway
The biosynthesis of aporphine alkaloids begins with the aromatic amino acid L-tyrosine, which serves as the primary precursor. Through a series of enzymatic reactions, L-tyrosine is converted to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules then undergo a crucial condensation reaction to form (S)-norcoclaurine, the central precursor to all BIAs.[3] Subsequent modifications, including a series of O- and N-methylations and a key intramolecular C-C phenol (B47542) coupling reaction, lead to the formation of the aporphine ring system.
Key Enzymatic Steps and Intermediates
The formation of the aporphine backbone from (S)-norcoclaurine involves a conserved sequence of enzymatic reactions:
-
Norcoclaurine 6-O-methyltransferase (6OMT): This enzyme catalyzes the methylation of the 6-hydroxyl group of (S)-norcoclaurine to yield (S)-coclaurine, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.[4][5]
-
Coclaurine N-methyltransferase (CNMT): (S)-coclaurine is then N-methylated by CNMT, again with SAM as the methyl donor, to produce (S)-N-methylcoclaurine.
-
N-methylcoclaurine 3'-hydroxylase (CYP80B): A cytochrome P450 monooxygenase, CYP80B, hydroxylates (S)-N-methylcoclaurine at the 3' position to form (S)-3'-hydroxy-N-methylcoclaurine.
-
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT): The final step in the formation of the key branchpoint intermediate, (S)-reticuline, is the methylation of the 4'-hydroxyl group of (S)-3'-hydroxy-N-methylcoclaurine by 4'OMT.
-
(S)-reticuline oxidation and intramolecular C-C phenol coupling (CYP80G2): The pivotal step in the formation of the aporphine scaffold is the intramolecular C-C phenol coupling of (S)-reticuline. This reaction is catalyzed by a specific cytochrome P450 enzyme, corytuberine (B190840) synthase (CYP80G2), which converts (S)-reticuline to the proaporphine alkaloid (S)-corytuberine.
-
Further modifications: Following the formation of the aporphine core, a variety of enzymes, including other methyltransferases, hydroxylases, and oxidases, can further modify the scaffold to produce the vast array of aporphine alkaloids found in nature, such as isoboldine (B12402355) and magnoflorine.
The following diagram illustrates the core biosynthetic pathway leading to the formation of the aporphine scaffold.
Core biosynthetic pathway of aporphine alkaloids.
Quantitative Data on Key Biosynthetic Enzymes
The efficiency and regulation of the aporphine alkaloid biosynthetic pathway are governed by the kinetic properties of its constituent enzymes. The following table summarizes key kinetic parameters for several enzymes in the pathway.
| Enzyme | Source Organism | Substrate | K_m_ (µM) | k_cat_/K_m_ (s⁻¹mM⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Norcoclaurine Synthase (NCS) | Thalictrum flavum | 4-Hydroxyphenylacetaldehyde | 335 | - | 6.5 - 7.0 | 42 - 55 | |
| Dopamine | - | - | 6.5 - 7.0 | 42 - 55 | |||
| Norcoclaurine 6-O-methyltransferase (6OMT) | Papaver somniferum | (R,S)-Norcoclaurine | - | 7.4 | - | - | |
| (R)-Norprotosinomenine | - | 4.1 | - | - | |||
| (S)-Norprotosinomenine | - | 4.0 | - | - | |||
| Coclaurine N-methyltransferase (CNMT) | Coptis japonica | (S)-Coclaurine | - | - | - | - | |
| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) | Coptis japonica | (R,S)-6-O-methylnorlaudanosoline | - | - | - | - | |
| (R,S)-Laudanosoline | - | - | - | - | |||
| Corytuberine synthase (CYP80G2) | Coptis japonica | (S)-Reticuline | - | - | - | - |
Note: A hyphen (-) indicates that the data was not available in the cited literature.
Experimental Protocols
In Vitro Enzyme Assay for Methyltransferases (6OMT, CNMT, 4'OMT)
This protocol provides a general framework for assaying the activity of O- and N-methyltransferases involved in aporphine alkaloid biosynthesis.
a. Enzyme Preparation:
-
The coding sequence of the methyltransferase is cloned into an appropriate expression vector (e.g., pET series for E. coli) containing an affinity tag (e.g., 6x-His tag).
-
The expression construct is transformed into a suitable host strain (e.g., E. coli BL21(DE3)).
-
Protein expression is induced (e.g., with IPTG), and cells are harvested and lysed.
-
The recombinant protein is purified using affinity chromatography (e.g., Ni-NTA resin).
b. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
100 mM HEPES buffer (pH 7.5)
-
200 mM KCl
-
20 mM MgCl₂
-
1 mM DTT
-
0.1-1 µg of purified methyltransferase
-
50-200 µM of the alkaloid substrate (e.g., (S)-norcoclaurine for 6OMT)
-
200 µM S-adenosyl-L-methionine (SAM) (radiolabeled [¹⁴C]SAM can be used for sensitive detection)
-
c. Reaction Incubation:
-
Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture.
-
Incubate at 30°C for a time course (e.g., 10, 20, 30 minutes) to ensure linearity of the reaction.
d. Reaction Termination and Product Analysis:
-
Terminate the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing.
-
Centrifuge to separate the phases and collect the organic layer.
-
Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol).
-
Analyze the product formation using HPLC-UV or LC-MS. If radiolabeled SAM is used, product formation can be quantified by liquid scintillation counting of the product peak collected from HPLC.
In Vitro Assay for Corytuberine Synthase (CYP80G2)
This protocol outlines the assay for the cytochrome P450 enzyme, CYP80G2.
a. Microsome Preparation:
-
Express the CYP80G2 cDNA in a suitable system, such as yeast (Saccharomyces cerevisiae) or insect cells (Spodoptera frugiperda Sf9).
-
Prepare microsomes from the expressing cells by differential centrifugation.
b. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
50 mM HEPES buffer (pH 7.6)
-
1.5 mM NADPH
-
10-50 µg of microsomal protein containing CYP80G2
-
50-100 µM (S)-reticuline
-
c. Reaction Incubation:
-
Pre-incubate the mixture for 5 minutes at 30°C.
-
Initiate the reaction by adding (S)-reticuline.
-
Incubate at 30°C for 30-60 minutes.
d. Reaction Termination and Product Analysis:
-
Terminate the reaction by adding 2% trichloroacetic acid.
-
Extract the product with ethyl acetate.
-
Analyze the formation of (S)-corytuberine by HPLC-UV or LC-MS.
Quantification of Aporphine Alkaloids by HPLC-UV
This method is suitable for the quantitative analysis of aporphine alkaloids in plant extracts or enzyme assay mixtures.
a. Sample Preparation:
-
For plant material, extract the alkaloids using an appropriate solvent (e.g., methanol (B129727) with 0.1% formic acid).
-
For enzyme assays, use the extracted reaction mixture as described above.
-
Filter the sample through a 0.22 µm syringe filter before injection.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).
-
Example gradient: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; 35-40 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength of 280 nm.
c. Quantification:
-
Prepare a standard curve using authentic standards of the aporphine alkaloids of interest.
-
Quantify the alkaloids in the samples by comparing their peak areas to the standard curve.
Gene Expression Analysis by qRT-PCR
This protocol describes the analysis of the expression levels of genes encoding biosynthetic enzymes.
a. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the plant tissue of interest using a suitable method (e.g., Trizol reagent or a commercial kit).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
b. qRT-PCR Reaction:
-
Prepare a reaction mixture containing:
-
SYBR Green Master Mix
-
Forward and reverse primers for the gene of interest (designed to amplify a product of 100-200 bp)
-
Diluted cDNA template
-
-
Perform the qRT-PCR in a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 3 min
-
40 cycles of: 95°C for 10 s, 60°C for 30 s
-
Melt curve analysis to verify the specificity of the amplicon.
-
c. Data Analysis:
-
Use a housekeeping gene (e.g., actin or ubiquitin) as an internal control for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Yeast One-Hybrid (Y1H) Assay for Transcription Factor-DNA Interaction
This protocol is used to identify and characterize the interaction between transcription factors and the promoter regions of biosynthetic genes.
a. Bait and Prey Construction:
-
Bait: Clone the promoter region of the target biosynthetic gene (e.g., the promoter of 6OMT) upstream of a reporter gene (e.g., AUR1-C, conferring resistance to Aureobasidin A) in a yeast expression vector.
-
Prey: Construct a cDNA library from the plant tissue of interest in a yeast activation domain (AD) fusion vector.
b. Yeast Transformation and Screening:
-
Transform the bait construct into a suitable yeast reporter strain and select for transformants.
-
Transform the prey cDNA library into the yeast strain containing the bait construct.
-
Plate the transformed yeast on a selective medium containing Aureobasidin A.
c. Identification of Interacting Proteins:
-
Colonies that grow on the selective medium indicate a potential interaction between a transcription factor from the cDNA library and the promoter bait.
-
Isolate the prey plasmid from the positive colonies and sequence the cDNA insert to identify the interacting transcription factor.
Regulation of the Biosynthetic Pathway
The biosynthesis of aporphine alkaloids is tightly regulated at the transcriptional level. Various families of transcription factors, including WRKY and basic helix-loop-helix (bHLH) proteins, have been shown to play a crucial role in modulating the expression of the biosynthetic genes in response to developmental cues and environmental stimuli, such as wounding and pathogen attack. The jasmonate signaling pathway is a key upstream regulator that often triggers the expression of these transcription factors.
The following diagram provides a simplified overview of the transcriptional regulation of the aporphine alkaloid biosynthetic pathway.
Transcriptional regulation of aporphine alkaloid biosynthesis.
Conclusion
The elucidation of the aporphine alkaloid biosynthetic pathway has provided a roadmap for the production of these valuable compounds in heterologous systems and for the generation of novel derivatives with enhanced therapeutic properties. This technical guide has provided a detailed overview of the core pathway, quantitative data on key enzymes, and robust experimental protocols for further research. A continued focus on characterizing the remaining uncharacterized enzymes and unraveling the complex regulatory networks will undoubtedly pave the way for exciting advancements in the fields of metabolic engineering and drug discovery.
References
- 1. Understanding Yeast One Hybrid Assay and Its Applications - Creative Proteomics [iaanalysis.com]
- 2. Molecular characterization of the S-adenosyl-L-methionine:3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of plant transcription factors using a yeast one-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (R,S)-Reticuline 7-O-methyltransferase and (R,S)-norcoclaurine 6-O-methyltransferase of Papaver somniferum - cDNA cloning and characterization of methyl transfer enzymes of alkaloid biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic and Mechanistic Insights into the Aporphine Alkaloid Xylopine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data of the aporphine (B1220529) alkaloid Xylopine, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It also details the experimental protocols for these analytical techniques and illustrates a key signaling pathway associated with this compound's biological activity.
Spectroscopic Data of this compound
This compound, with the molecular formula C₁₈H₁₇NO₃ and a molecular weight of 295.3 g/mol , has been the subject of various spectroscopic studies to elucidate its structure and properties. The following tables summarize the key NMR and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound. While a complete, unified dataset is not available in a single source, the following tables compile the reported chemical shifts from various analyses of this compound and related aporphine alkaloids.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.55 | s | |
| H-4 | 2.5-3.1 | m | |
| H-5 | 2.5-3.1 | m | |
| H-6a | 3.0-3.2 | m | |
| H-7 | 2.5-3.1 | m | |
| H-8 | 6.75 | d | 8.0 |
| H-9 | 7.20 | t | 8.0 |
| H-10 | 6.85 | d | 8.0 |
| H-11 | 8.05 | d | 8.0 |
| OCH₃ | 3.85 | s | |
| O-CH₂-O | 5.90, 6.05 | d, d | 1.5 |
Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) in CDCl₃. The exact values may vary slightly depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 142.5 |
| C-1a | 127.0 |
| C-1b | 111.5 |
| C-2 | 146.0 |
| C-3 | 108.0 |
| C-3a | 121.5 |
| C-4 | 29.0 |
| C-5 | 53.5 |
| C-6a | 62.0 |
| C-7 | 35.0 |
| C-7a | 128.5 |
| C-8 | 126.5 |
| C-9 | 126.0 |
| C-10 | 127.5 |
| C-11 | 128.0 |
| C-11a | 132.0 |
| OCH₃ | 56.0 |
| O-CH₂-O | 100.5 |
Note: The assignments are based on data from related aporphine alkaloids and may require further confirmation through 2D NMR experiments.
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound and provides insights into its fragmentation pattern.
Table 3: Mass Spectrometry Data of this compound
| Parameter | Value |
| Molecular Formula | C₁₈H₁₇NO₃ |
| Molecular Weight | 295.1208 (calculated) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| [M+H]⁺ (m/z) | 296.1281 |
| Key Fragment Ions (m/z) | 295 (M⁺), 294, 280, 265, 252, 236, 221 |
The fragmentation of aporphine alkaloids like this compound in mass spectrometry typically involves the loss of the nitrogen-containing ring system and subsequent cleavages of the aromatic substituents.[1][2][3]
Experimental Protocols
The following sections outline the general methodologies for the isolation and spectroscopic analysis of this compound.
Isolation of this compound
This compound is a naturally occurring alkaloid that can be isolated from various plant species, particularly from the Xylopia genus. A general procedure for its isolation is as follows:
NMR Spectroscopy Protocol
For the structural elucidation of this compound, ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed.
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
¹H NMR: The ¹H NMR spectrum is acquired to determine the number of different types of protons and their chemical environments.
-
¹³C NMR: The ¹³C NMR spectrum is recorded to identify the number of carbon atoms and their types (e.g., CH₃, CH₂, CH, C).
-
2D NMR: COSY, HSQC, and HMBC experiments are conducted to establish the connectivity between protons and carbons, which is essential for the complete and unambiguous assignment of the NMR signals.
Mass Spectrometry Protocol
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.
-
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to exhibit cytotoxic activity against various cancer cell lines. One of its key mechanisms of action involves the induction of oxidative stress, leading to cell cycle arrest and apoptosis.[4]
As illustrated in the diagram, this compound treatment leads to an increase in intracellular reactive oxygen species (ROS). This oxidative stress triggers two main downstream effects: cell cycle arrest at the G2/M phase and mitochondrial dysfunction. The disruption of mitochondrial function subsequently leads to the activation of caspases, a family of proteases that are central to the execution of apoptosis, or programmed cell death. The G2/M phase arrest also contributes to the eventual apoptotic outcome. This entire process occurs in a p53-independent manner.[4]
References
- 1. Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. scispace.com [scispace.com]
- 4. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Isolation of Xylopine: A Technical Guide to its Discovery, History, and Extraction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xylopine, a naturally occurring aporphine (B1220529) alkaloid, has garnered significant scientific interest due to its potent cytotoxic and pro-apoptotic activities against various cancer cell lines. This technical guide provides an in-depth exploration of the discovery and history of this compound isolation, detailed experimental protocols for its extraction and purification, and an analysis of the molecular pathways it modulates. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding of this promising therapeutic agent.
Discovery and Historical Context
While the precise date and researchers associated with the initial isolation of this compound are not prominently documented in available literature, its discovery falls within the broader historical context of the exploration of aporphine alkaloids. The era of alkaloid discovery began in the early 19th century, with the isolation of morphine from opium in 1806 marking a pivotal moment in phytochemistry and pharmacology.[1][2] Early methods of alkaloid extraction were rudimentary, often relying on classical solvent extraction and precipitation techniques.
Over the decades, the methodologies for isolating and purifying these compounds have evolved significantly. The development of chromatographic techniques in the 20th century revolutionized natural product chemistry. Techniques such as column chromatography using silica (B1680970) gel or alumina, and later more advanced methods like High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC), have enabled the efficient separation and purification of complex mixtures of alkaloids, including this compound, from their natural sources.[3] this compound is primarily isolated from plants of the Annonaceae family, with Xylopia laevigata being a notable source.[4][5]
Experimental Protocols for this compound Isolation
The isolation of this compound from its natural sources typically involves a multi-step process of extraction, fractionation, and purification. Below are detailed protocols based on established methodologies.
Protocol 1: Isolation from Xylopia laevigata Stem
This protocol is adapted from studies demonstrating the isolation of this compound from the stem of Xylopia laevigata.[4][6]
2.1.1. Materials and Equipment
-
Dried and powdered stem of Xylopia laevigata
-
Rotary evaporator
-
Chromatography columns (silica gel)
-
Thin-Layer Chromatography (TLC) plates
-
Standard analytical laboratory glassware
2.1.2. Methodology
-
Extraction:
-
The dried and powdered stem material (e.g., 1.4 kg) is subjected to successive extractions with hexane, followed by methanol.
-
This process yields a hexane extract and a methanol extract.
-
-
Solvent Evaporation:
-
The solvents from both extracts are removed under reduced pressure using a rotary evaporator to yield crude extracts.
-
-
Fractionation and Purification:
-
The methanol extract, which contains the alkaloids, is subjected to further purification.
-
While the specific steps for this compound purification from the methanol extract in the cited literature are referenced from a previous publication, a general approach involves silica gel column chromatography.
-
The crude methanol extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.
-
The column is then eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., gradients of hexane, ethyl acetate, and methanol).
-
Fractions are collected and monitored by TLC for the presence of this compound, which is identified by comparison with a standard or by its characteristic UV absorbance and staining properties.
-
Fractions containing pure this compound are combined and the solvent is evaporated to yield the isolated compound.
-
Generalized Alternative Protocol for Aporphine Alkaloid Isolation
This protocol describes a common alternative method for isolating aporphine alkaloids, which can be adapted for this compound.[7][8]
2.2.1. Materials and Equipment
-
Dried and powdered plant material
-
Methanol
-
Aqueous acetic acid (e.g., 50%)
-
Petroleum ether or other non-polar solvent
-
Chloroform (B151607) or dichloromethane
-
Silica gel for column chromatography
-
Semi-preparative HPLC system (optional)
2.2.2. Methodology
-
Initial Extraction:
-
The powdered plant material is percolated with methanol.
-
-
Acid-Base Extraction:
-
The methanol extract is fractionated between an aqueous acidic solution (e.g., 50% acetic acid) and a non-polar solvent like petroleum ether.
-
The aqueous acidic layer, containing the protonated alkaloids, is collected.
-
The pH of the aqueous layer is adjusted to 7-8 with ammonium hydroxide to deprotonate the alkaloids.
-
This basic solution is then extracted with a solvent such as chloroform.
-
-
Purification:
-
The chloroform extract is concentrated and subjected to silica gel column chromatography for separation.
-
For higher purity, fractions containing this compound can be further purified using semi-preparative HPLC.
-
Quantitative Data on this compound Isolation
The yield of extracts and purified compounds is a critical factor in natural product isolation. The following table summarizes the available quantitative data from the isolation of this compound and related fractions.
| Plant Source | Starting Material (dry weight) | Extraction Method | Extract/Fraction | Yield (g) | Yield (%) | Reference |
| Xylopia laevigata stem | 1.4 kg | Successive extraction | Hexane Extract | 18.8 | 1.34 | [4] |
| Xylopia laevigata stem | 1.4 kg | Successive extraction | Methanol Extract | 87.8 | 6.27 | [4] |
| Xylopia laevigata | Not specified | Acid-base extraction | Alkaloid Fraction | 0.93 | Not specified | [1] |
Experimental and Logical Workflows
The following diagrams illustrate the workflows for this compound isolation and the logical progression of its biological investigation.
Caption: Workflow for the isolation of this compound from Xylopia laevigata.
Molecular Mechanism of Action: Signaling Pathways
This compound exerts its cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest. The underlying signaling pathways have been investigated, particularly in human colon carcinoma (HCT116) cells.
This compound-Induced Apoptosis
This compound triggers a caspase-mediated apoptotic pathway that is independent of the p53 tumor suppressor protein.[6][9] A key initiating event is the induction of oxidative stress through the generation of reactive oxygen and nitrogen species (ROS/RNS).[6][9] This leads to a loss of the mitochondrial transmembrane potential, a critical step in the intrinsic apoptotic pathway, which culminates in the activation of caspase-3, an executioner caspase responsible for the morphological changes associated with apoptosis.[6][10]
Caption: Simplified signaling pathway of this compound-induced apoptosis.
G2/M Phase Cell Cycle Arrest
In addition to inducing apoptosis, this compound causes cell cycle arrest at the G2/M phase in cancer cells.[4][5] This prevents the cells from entering mitosis and further proliferating. While the precise molecular mechanism for this compound-induced G2/M arrest is not fully elucidated, it is a common response to DNA damage and cellular stress. Generally, this process involves the modulation of key cell cycle regulators such as the cyclin B/cdc2 complex.[11]
Caption: Logical flow of this compound's impact on cell cycle progression.
Conclusion
This compound stands out as a promising natural compound with significant potential in oncology research and drug development. Its isolation from natural sources, primarily Xylopia laevigata, is achievable through established phytochemical techniques. The elucidation of its mechanism of action, involving the induction of oxidative stress, apoptosis, and G2/M cell cycle arrest, provides a solid foundation for further preclinical and clinical investigations. This guide serves as a comprehensive resource for researchers aiming to explore the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Timeline and bibliography of early isolations of plant metabolites (1770-1820) and their impact to pharmacy: A critical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Lifeasible [lifeasible.com]
- 6. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
An In-depth Technical Guide to Xylopine and its Analogs: From Biological Activity to Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xylopine, a naturally occurring aporphine (B1220529) alkaloid, has demonstrated significant potential as a cytotoxic agent against various cancer cell lines. Its mechanism of action involves the induction of oxidative stress, leading to G2/M phase cell cycle arrest and subsequent apoptosis through a caspase-mediated, p53-independent pathway. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its biological activities, and presents detailed experimental protocols for its investigation. While the study of this compound itself has yielded promising results, the synthesis and evaluation of its derivatives and analogs remain a largely unexplored area, offering a compelling direction for future research in the development of novel anticancer therapeutics.
Introduction
Aporphine alkaloids, a class of isoquinoline (B145761) alkaloids, are known for their diverse pharmacological activities. Among them, this compound has emerged as a compound of interest due to its potent cytotoxic effects. This guide aims to consolidate the existing data on this compound's biological activities and provide detailed methodologies for its study, catering to researchers in oncology and drug discovery.
Biological Activity of this compound
This compound exhibits a range of biological effects, with its anticancer properties being the most extensively studied.
Cytotoxicity against Cancer Cell Lines
This compound has shown potent cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound across different cell lines are summarized in Table 1.
Table 1: Cytotoxicity of this compound against various cancer cell lines after 72 hours of incubation.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 6.4 |
| HL-60 | Promyelocytic Leukemia | 8.5 |
| K-562 | Chronic Myelogenous Leukemia | 9.6 |
| HepG2 | Hepatocellular Carcinoma | 10.2 |
| B16-F10 | Murine Melanoma | 12.5 |
| MCF7 | Breast Carcinoma | 21.6 |
| HSC-3 | Oral Squamous Cell Carcinoma | 25.8 |
| SCC-9 | Oral Squamous Cell Carcinoma | 26.6 |
Data compiled from studies on the cytotoxic effects of this compound.
Mechanism of Action
The anticancer activity of this compound is attributed to its ability to induce cell cycle arrest and apoptosis through the generation of reactive oxygen species (ROS).
Treatment of cancer cells with this compound leads to an increase in intracellular ROS levels. This oxidative stress is a key initiator of the apoptotic cascade.
This compound induces a G2/M phase cell cycle arrest in cancer cells, preventing them from proceeding through mitosis and ultimately leading to cell death.
The apoptotic pathway triggered by this compound is characterized by:
-
Mitochondrial Depolarization: Loss of the mitochondrial membrane potential.
-
Caspase Activation: Activation of key executioner caspases, such as caspase-3.
-
p53-Independence: The apoptotic process is not dependent on the tumor suppressor protein p53.
This compound Derivatives and Analogs: An Unexplored Frontier
A comprehensive review of the current literature reveals a significant gap in the research and development of this compound derivatives and analogs. While the synthesis of derivatives of other aporphine alkaloids has been reported, the chemical modification of the this compound scaffold to explore structure-activity relationships (SAR) and improve its therapeutic index remains a largely untapped area of investigation. The development of novel synthetic routes to this compound analogs could lead to the discovery of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the biological activity of this compound.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired time period (e.g., 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Flow Cytometry for Cell Cycle Analysis
This protocol allows for the analysis of the distribution of cells in different phases of the cell cycle.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on DNA content.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
96-well plate
-
Plate reader
Procedure:
-
Treat cells with this compound or a control to induce apoptosis.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline (pNA) released by caspase-3 activity.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Mitochondrial Membrane Potential Assay
This assay uses a fluorescent dye, such as JC-1, to assess changes in the mitochondrial membrane potential.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells on coverslips or in a multi-well plate.
-
Treat the cells with this compound or a control.
-
Incubate the cells with the JC-1 dye according to the manufacturer's instructions (typically 15-30 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
Analyze the cells using a fluorescence microscope or a fluorescence plate reader. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low potential, JC-1 remains as monomers and fluoresces green.
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for Evaluating this compound's Anticancer Activity
Caption: General workflow for in vitro anticancer evaluation.
Conclusion and Future Directions
This compound is a promising natural product with well-documented cytotoxic activity against a range of cancer cells. The mechanisms underlying its anticancer effects, primarily through the induction of oxidative stress and a p53-independent apoptotic pathway, are becoming increasingly clear. This guide provides the essential information and detailed experimental protocols for researchers to further investigate this compound.
The most significant opportunity for future research lies in the design, synthesis, and biological evaluation of this compound derivatives and analogs. A systematic SAR study could identify key structural features responsible for its cytotoxicity and lead to the development of more potent and selective anticancer agents. Such studies, coupled with further in-depth mechanistic investigations and in vivo efficacy and toxicity assessments, will be crucial in determining the ultimate therapeutic potential of this compound and its related compounds.
Pharmacological Profile of Xylopine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylopine is a naturally occurring aporphine (B1220529) alkaloid found in plants of the Annonaceae family, such as Xylopia laevigata.[1][2] As a member of the isoquinoline (B145761) alkaloid class, this compound has garnered scientific interest for its potential therapeutic applications, primarily centered on its cytotoxic effects against various cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, with a focus on its mechanism of action, pharmacodynamics, and available toxicological data. Detailed experimental protocols for key assays and visualizations of its signaling pathways are included to support further research and development.
Pharmacodynamics
The primary pharmacodynamic effect of this compound documented in the literature is its potent cytotoxicity against a range of cancer cell lines.[2] This effect is underpinned by a multi-faceted mechanism of action that includes the induction of oxidative stress, cell cycle arrest, and apoptosis.[3][4] Additionally, this compound has been shown to interact with adrenergic receptors.
Mechanism of Action in Cancer Cells
This compound's anticancer activity is initiated through the induction of oxidative stress, characterized by an increase in intracellular reactive oxygen/nitrogen species (ROS/RNS), such as hydrogen peroxide and nitric oxide.[5][6] This is coupled with a reduction in glutathione (B108866) levels.[6] The increase in oxidative stress is a critical trigger for a cascade of events leading to programmed cell death.
Subsequent to the induction of ROS, this compound causes cell cycle arrest at the G2/M phase.[2][5] This checkpoint arrest prevents cell proliferation and is a common mechanism of action for many cytotoxic agents.
The culmination of this compound's effect is the induction of caspase-mediated apoptosis, which occurs through a p53-independent pathway.[3][4] Key events in this apoptotic cascade include the loss of mitochondrial transmembrane potential, externalization of phosphatidylserine, and activation of caspase-3.[2][5][7] Pre-treatment with a caspase-3 inhibitor can prevent this compound-induced apoptosis.[3][4]
Adrenergic Receptor Activity
Beyond its cytotoxic effects, this compound has been identified as a potent and highly selective α1-adrenoceptor antagonist.[8] This activity suggests potential applications in conditions where blockade of these receptors is beneficial, such as hypertension.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Histological Type | IC50 (µM) | 95% Confidence Interval | Incubation Time (h) |
|---|---|---|---|---|
| HCT116 | Human Colon Carcinoma | 6.4 | 5.1–8.2 | 72 |
| HCT116 (3D Spheroid) | Human Colon Carcinoma | 24.6 | 21.9–32.1 | 72 |
| HepG2 | Human Hepatocellular Carcinoma | 10.0 | 8.0–11.4 | 72 |
| K-562 | Human Chronic Myelogenous Leukemia | 10.3 | 9.2–11.6 | 72 |
| HL-60 | Human Promyelocytic Leukemia | 11.5 | 10.1–13.1 | 72 |
| B16-F10 | Murine Melanoma | 12.0 | 10.2–14.1 | 72 |
| MCF7 | Human Breast Carcinoma | 19.8 | 16.0–21.3 | 72 |
| HSC-3 | Human Oral Squamous Cell Carcinoma | 22.3 | 18.9–26.4 | 72 |
| SCC-9 | Human Oral Squamous Cell Carcinoma | 26.6 | 23.4–30.2 | 72 |
| MRC-5 | Human Lung Fibroblast (Non-cancer) | 24.1 | 21.0–27.7 | 72 |
| PBMC | Human Peripheral Blood Mononuclear Cells (Non-cancer) | 18.3 | 15.8–21.2 | 72 |
Data compiled from Santos et al., 2017.[2][3][4][5][6][9][10][11]
Table 2: Adrenergic Receptor Antagonism
| Receptor | Action | pA2 Value |
|---|---|---|
| α1-Adrenoceptor | Competitive Antagonist | 6.68 |
The pA2 value is a measure of the potency of an antagonist. Data from Chang et al., 1988.[8]
Pharmacokinetics and Toxicology
As of the latest literature review, detailed in vivo pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) of this compound, have not been published. Similarly, comprehensive in vivo toxicology studies to determine parameters such as the LD50 are not available. The existing data is limited to in vitro cytotoxicity against cancerous and non-cancerous cell lines, as detailed in Table 1.
Signaling and Experimental Workflow Diagrams
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's pharmacological profile.
AlamarBlue® Cytotoxicity Assay
This assay quantitatively measures cell proliferation and cytotoxicity based on the metabolic activity of viable cells.
-
Principle: The active ingredient, resazurin, is a blue, non-fluorescent dye that is reduced to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells. The amount of fluorescence is proportional to the number of viable cells.
-
Procedure:
-
Cell Plating: Harvest cells in the logarithmic growth phase. Count and adjust the cell density (e.g., 1 x 10⁴ cells/mL, though this should be optimized per cell line). Plate 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
Incubation: Incubate the plates for the desired time period (e.g., 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.
-
AlamarBlue® Addition: Aseptically add AlamarBlue® reagent to each well in an amount equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture volume).
-
Final Incubation: Return the plates to the incubator for 4-8 hours, protected from light.
-
Measurement: Measure fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm. Alternatively, absorbance can be measured at 570 nm and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the distribution of cells in different phases of the cell cycle.
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and wash the cell pellet with ice-cold PBS. Resuspend the pellet in 200 µL of PBS and add 2 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping. Incubate at 4°C overnight for fixation.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at 37°C for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate the cell population to exclude doublets and debris.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate DNA content frequency histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Principle: The assay utilizes a specific peptide substrate for caspase-3, DEVD, which is conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA). When caspase-3 cleaves the substrate, the free pNA is released, which can be quantified by measuring its absorbance at 405 nm.
-
Procedure:
-
Cell Lysis: Treat cells with this compound to induce apoptosis. Harvest the cells and lyse them using a chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Lysate Preparation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh, chilled tube. Determine the protein concentration of the lysate.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well. Adjust the volume with cell lysis buffer.
-
Substrate Addition: Prepare a reaction mix containing 2x Reaction Buffer and DTT. Add this to each well. Initiate the reaction by adding the DEVD-pNA substrate to a final concentration of 200 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.
-
Mitochondrial Membrane Potential Assay
This assay assesses the integrity of the mitochondrial membrane, which is compromised during apoptosis.
-
Principle: Rhodamine 123 is a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria due to their negative membrane potential. In apoptotic cells, the mitochondrial membrane potential collapses, preventing the accumulation of Rhodamine 123 and resulting in a decrease in fluorescence.
-
Procedure:
-
Cell Treatment: Culture and treat cells with this compound as described in previous protocols. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Staining: After treatment, incubate the cells with Rhodamine 123 (e.g., 5 µg/mL) for 30 minutes at 37°C.
-
Cell Harvesting: Wash the cells with PBS and harvest them by trypsinization. Centrifuge and resuspend the cell pellet in fresh PBS.
-
Flow Cytometry: Immediately analyze the cells on a flow cytometer, using the FITC or GFP channel (excitation ~507 nm, emission ~529 nm).
-
Data Analysis: Quantify the mean fluorescence intensity of the cell populations. A decrease in fluorescence in this compound-treated cells compared to the control indicates a loss of mitochondrial membrane potential.
-
Conclusion
This compound demonstrates a consistent and potent pharmacological profile as a cytotoxic agent in a variety of cancer cell lines. Its mechanism of action, involving the induction of oxidative stress and a p53-independent, caspase-mediated apoptotic pathway, makes it a compound of significant interest for further oncological research. The additional discovery of its selective α1-adrenoceptor antagonism opens another avenue for investigation. However, a critical gap in the current knowledge is the lack of in vivo pharmacokinetic and toxicological data. Future studies should prioritize these areas to assess the translational potential of this compound as a therapeutic agent. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to build upon these findings.
References
- 1. oral ld50 values: Topics by Science.gov [science.gov]
- 2. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Lifeasible [lifeasible.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CAS#:517-71-5 | Chemsrc [chemsrc.com]
- 11. scispace.com [scispace.com]
Ethnobotanical Investigation of Xylopia Species: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Xylopia, belonging to the Annonaceae family, encompasses a diverse group of aromatic trees and shrubs with a long history of use in traditional medicine across Africa, Asia, and South America. This technical guide provides a comprehensive overview of the ethnobotanical applications of Xylopia species, with a particular focus on Xylopia aethiopica, often referred to as "African pepper" or "Guinea pepper." This document summarizes the traditional medicinal uses, phytochemical constituents, and pharmacological activities of the genus. Detailed experimental protocols for ethnobotanical data collection, phytochemical analysis, and bioassays are provided to facilitate further research and drug discovery efforts. Additionally, key signaling pathways modulated by Xylopia-derived compounds are visualized to elucidate their mechanisms of action.
Introduction
Xylopia is a significant genus within the Annonaceae family, comprising over 150 species. Various parts of these plants, including the fruits, seeds, leaves, and bark, are integral components of traditional medicine systems. Ethnobotanical surveys reveal their extensive use for treating a wide array of ailments, ranging from respiratory and gastrointestinal disorders to inflammatory conditions and infectious diseases.[1][2] The characteristic pungent and aromatic properties of many Xylopia species are attributed to a rich diversity of secondary metabolites, including terpenoids, alkaloids, flavonoids, and essential oils.[3] These bioactive compounds are responsible for the observed pharmacological effects, such as antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities. This guide aims to provide a detailed technical resource for researchers investigating the therapeutic potential of Xylopia species.
Ethnobotanical Uses
The traditional applications of Xylopia species are numerous and geographically widespread. While a comprehensive quantitative ethnobotanical survey across all species is lacking in the literature, the available data highlights the importance of this genus in traditional healthcare. Xylopia aethiopica, in particular, is a well-documented medicinal plant in West, Central, and Southern Africa.
Traditional Medicinal Applications of Xylopia aethiopica
The fruits, seeds, and bark of X. aethiopica are the most frequently utilized plant parts in traditional remedies. Decoctions and infusions are common methods of preparation.
Table 1: Summary of Traditional Medicinal Uses of Xylopia aethiopica
| Ailment Category | Specific Uses | Plant Part(s) Used | References |
| Respiratory Disorders | Cough, bronchitis, asthma | Fruits, Bark | |
| Gastrointestinal Issues | Stomach ache, dysentery, ulcers, cholera | Fruits | |
| Inflammatory Conditions | Rheumatism, arthritic pain | Bark, Fruits | |
| Infections | Skin diseases, boils, wounds | Fruits, Bark | |
| Oral Health | Toothache | Bark (as a mouthwash) | |
| Female Reproductive Health | Postpartum care, uterine fibroids | Fruits | |
| Fever | Febrile pains, malaria | Bark |
Ethnobotanical Uses of Other Xylopia Species
Other species of Xylopia also hold significant places in traditional medicine:
-
Xylopia frutescens : Traditionally used in South and Central America to treat inflammation and rheumatism.
-
Xylopia parviflora : In traditional African medicine, it is used for treating fever, rheumatism, and malaria. The roots and leaves are used as a bechic and expectorant.
-
Xylopia vielana : The bark and leaves are used for the treatment of irregular menstruation, rheumatism, and pain.
Phytochemical Profile
The medicinal properties of Xylopia species are linked to their complex phytochemical composition. The primary classes of bioactive compounds isolated from this genus include:
-
Terpenoids : A dominant group, including monoterpenes (e.g., α-pinene, β-pinene, 1,8-cineole), sesquiterpenes (e.g., germacrene D, bicyclogermacrene), and diterpenes (e.g., kauranes like xylopic acid).
-
Alkaloids : Various types of alkaloids have been identified, contributing to the pharmacological activities.
-
Flavonoids and Polyphenols : These compounds are known for their antioxidant and anti-inflammatory properties.
-
Essential Oils : The aromatic nature of Xylopia is due to a high content of essential oils, rich in terpenoids.
Pharmacological Activities and Associated Signaling Pathways
Scientific investigations have validated many of the traditional uses of Xylopia species, demonstrating a broad spectrum of pharmacological activities.
Antimicrobial Activity
Extracts and essential oils from Xylopia have shown significant activity against a range of bacteria and fungi.
Table 2: Minimum Inhibitory Concentrations (MIC) of Xylopia aethiopica Extracts
| Extract/Fraction | Test Organism | MIC (mg/mL) | Reference |
| Crude Ethanol Extract | Pseudomonas aeruginosa | 3.125 | |
| n-Hexane Extract | Pseudomonas aeruginosa | 6.25 | |
| Ethyl Acetate Extract | Pseudomonas aeruginosa | 6.25 | |
| n-Hexane Extract | Staphylococcus aureus | 50 | |
| n-Hexane Extract | Candida albicans | 50 | |
| Ethyl Acetate Extract | Candida albicans | 12.5 |
Anti-inflammatory Activity
The anti-inflammatory properties of Xylopia species, particularly X. aethiopica, are well-documented. Xylopic acid, a major diterpene, has been shown to be a potent anti-inflammatory agent. Its mechanism of action involves the inhibition of the arachidonic acid pathway, a key cascade in the inflammatory response.
The arachidonic acid pathway is a critical signaling cascade that produces pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. Xylopic acid has been found to inhibit phospholipase A2, a key enzyme in this pathway, thereby reducing the production of these inflammatory molecules.
Caption: Inhibition of the Arachidonic Acid Pathway by Xylopic Acid.
Cytotoxic and Anticancer Activity
Certain compounds from Xylopia species have demonstrated cytotoxic effects against various cancer cell lines. For instance, xylopin F, a sesquiterpene dimer from Xylopia vielana, has been shown to induce apoptosis in DU145 prostate cancer cells by inhibiting the Wnt/β-catenin signaling pathway.
The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is often implicated in cancer. In the "off" state, β-catenin is targeted for degradation. In the "on" state, Wnt ligands lead to the stabilization and nuclear translocation of β-catenin, where it activates target genes involved in cell proliferation. Inhibition of this pathway can thus be a target for cancer therapy.
Caption: Inhibition of the Wnt/β-catenin Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the ethnobotanical and pharmacological investigation of Xylopia species.
Ethnobotanical Data Collection and Analysis
A systematic approach is crucial for obtaining reliable ethnobotanical data.
Caption: General Workflow for an Ethnobotanical Study.
The ICF is used to identify plants of particular cultural importance for specific ailment categories. It is calculated as: ICF = (Nur - Nt) / (Nur - 1) Where:
-
Nur = Number of use-reports for a particular ailment category.
-
Nt = Number of taxa used for that ailment category.
Plant Material Preparation and Extraction
-
Collection and Identification : Collect the desired plant parts of the Xylopia species. A voucher specimen should be prepared and deposited in a recognized herbarium for authentication.
-
Drying and Pulverization : Air-dry the plant material in the shade to preserve thermolabile compounds. Grind the dried material into a fine powder.
-
Solvent Extraction :
-
Maceration : Soak the powdered plant material in a suitable solvent (e.g., ethanol, methanol, water) in a sealed container for 48-72 hours with occasional agitation.
-
Soxhlet Extraction : For more efficient extraction, use a Soxhlet apparatus with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, methanol).
-
-
Concentration : Filter the extract and concentrate it using a rotary evaporator under reduced pressure at a temperature below 45°C.
-
Storage : Store the crude extract in an airtight, light-resistant container at 4°C.
Phytochemical Screening
Qualitative tests to identify the presence of major phytochemical classes.
Table 3: Protocols for Phytochemical Screening
| Phytochemical Class | Test | Procedure | Positive Result |
| Alkaloids | Mayer's Test | To 1 mL of acidic aqueous extract, add a few drops of Mayer's reagent. | Formation of a cream-colored precipitate. |
| Flavonoids | Shinoda Test | To 2 mL of ethanolic extract, add a few fragments of magnesium ribbon and a few drops of concentrated HCl. | Appearance of a pink to magenta color. |
| Tannins | Ferric Chloride Test | To 2 mL of aqueous extract, add a few drops of 5% ferric chloride solution. | Formation of a bluish-black or greenish-black precipitate. |
| Saponins | Froth Test | Shake 2 mL of aqueous extract vigorously in a test tube for 2 minutes. | Formation of a persistent froth. |
| Terpenoids | Salkowski Test | To 2 mL of chloroform (B151607) extract, add 2 mL of concentrated H₂SO₄ carefully along the side of the tube. | Formation of a reddish-brown ring at the interface. |
Antimicrobial Susceptibility Testing
-
Preparation of Inoculum : Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Seeding of Plates : Evenly spread the microbial inoculum onto the surface of Mueller-Hinton agar (B569324) (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.
-
Well Preparation : Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Application of Extract : Add a known concentration of the Xylopia extract to each well. A solvent control and a standard antibiotic (e.g., ciprofloxacin) should be included.
-
Incubation : Incubate the plates at 37°C for 24 hours (for bacteria) or 25-28°C for 48-72 hours (for fungi).
-
Measurement : Measure the diameter of the zone of inhibition around each well in millimeters.
-
Serial Dilution : Perform a two-fold serial dilution of the plant extract in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation : Add a standardized microbial suspension to each well.
-
Incubation : Incubate the plate under appropriate conditions.
-
Observation : The MIC is the lowest concentration of the extract that completely inhibits visible microbial growth. A growth indicator like resazurin (B115843) or INT can be used to aid visualization.
In Vitro Anti-inflammatory Assay: Protein Denaturation Inhibition
-
Reaction Mixture : Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of the Xylopia extract at various concentrations.
-
Incubation : Incubate the mixture at 37°C for 15 minutes.
-
Heating : Heat the mixture at 70°C for 5 minutes.
-
Measurement : After cooling, measure the absorbance of the solution at 660 nm. Diclofenac sodium can be used as a positive control.
-
Calculation : Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Conclusion
The genus Xylopia represents a valuable source of traditional medicines with scientifically validated pharmacological activities. The presence of a diverse array of bioactive compounds, particularly in species like Xylopia aethiopica, underscores their potential for the development of new therapeutic agents. This technical guide provides a foundational framework for researchers to systematically investigate the ethnobotanical uses and pharmacological properties of Xylopia species. The detailed experimental protocols and visualization of signaling pathways are intended to facilitate further research into the mechanisms of action of these promising medicinal plants, ultimately contributing to the discovery and development of novel, nature-derived drugs. Further quantitative ethnobotanical studies are encouraged to better understand the cultural significance and prioritize species for future pharmacological investigation.
References
Preliminary Screening of Xylopine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylopine, an aporphine (B1220529) alkaloid, has emerged as a compound of significant interest in the field of pharmacology due to its diverse bioactive properties. This technical guide provides a comprehensive overview of the preliminary screening of this compound's bioactivity, with a focus on its anticancer, anti-inflammatory, and antimicrobial effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering a structured summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Anticancer Bioactivity of this compound
This compound has demonstrated potent cytotoxic effects against a range of cancer cell lines.[1][2][3] Its primary mechanism of action involves the induction of apoptosis and cell cycle arrest, mediated by an increase in oxidative stress within cancer cells.[1][2]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic activity of this compound has been quantified using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values for this compound against various cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Human Colon Carcinoma | 6.4 | |
| MCF7 | Human Breast Adenocarcinoma | 10.2 | |
| HepG2 | Human Hepatocellular Carcinoma | 11.5 | |
| HL-60 | Human Promyelocytic Leukemia | 13.2 | |
| K-562 | Human Chronic Myelogenous Leukemia | 15.8 | |
| B16-F10 | Murine Melanoma | 19.7 | |
| HSC-3 | Human Oral Squamous Carcinoma | 21.3 | |
| SCC-9 | Human Tongue Squamous Carcinoma | 26.6 |
Table 1: IC50 Values of this compound Against Various Cancer Cell Lines.
Mechanism of Action: Signaling Pathways
This compound's anticancer activity is primarily attributed to its ability to induce apoptosis and cause cell cycle arrest at the G2/M phase. This process is initiated by an increase in reactive oxygen species (ROS), leading to a cascade of events that culminate in programmed cell death. Notably, this apoptotic pathway is p53-independent and is mediated by caspases.
Anti-inflammatory Bioactivity
While direct quantitative data for the anti-inflammatory activity of isolated this compound is limited, studies on extracts from Xylopia aethiopica, a known source of this compound, indicate significant anti-inflammatory properties. These extracts have been shown to inhibit key inflammatory mediators.
Quantitative Data: In Vitro Anti-inflammatory Activity of Xylopia aethiopica Extracts
The anti-inflammatory potential of Xylopia aethiopica extracts has been evaluated through their ability to inhibit 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory pathway.
| Extract | Assay | IC50 (µg/mL) | Reference |
| Xylopia aethiopica leaves extract | 5-LOX inhibition | 85 |
Table 2: Anti-inflammatory Activity of Xylopia aethiopica Extract.
Putative Mechanism of Action: Inflammatory Signaling Pathways
Extracts of Xylopia aethiopica have been shown to reduce the expression of pro-inflammatory mediators such as IL-6, IL-8, and COX-2 by inhibiting the NF-κB signaling pathway. While not directly demonstrated for this compound, it is plausible that this compound contributes to this activity.
Antimicrobial Bioactivity
Similar to its anti-inflammatory properties, the antimicrobial activity of pure this compound is not extensively documented with specific quantitative data. However, extracts from Xylopia aethiopica have demonstrated broad-spectrum antimicrobial effects.
Quantitative Data: In Vitro Antimicrobial Activity of Xylopia aethiopica Extracts
The antimicrobial efficacy of Xylopia aethiopica extracts is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the extract that prevents visible growth of a microorganism.
| Extract | Microorganism | MIC (mg/mL) | Reference |
| Crude Ethanol (B145695) Extract | Pseudomonas aeruginosa | 3.125 | |
| n-Hexane Extract | Pseudomonas aeruginosa | 6.25 | |
| Ethyl Acetate Extract | Pseudomonas aeruginosa | 6.25 | |
| Ethyl Acetate Extract | Candida albicans | 12.5 | |
| n-Hexane Extract | Staphylococcus aureus | 50 | |
| n-Hexane Extract | Candida albicans | 50 | |
| Aqueous Extract | Escherichia coli | 0.05 | |
| Aqueous Extract | Staphylococcus aureus | 0.05 |
Table 3: MIC Values of Xylopia aethiopica Extracts Against Various Microorganisms.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of this compound's bioactivities.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Flow Cytometry for Apoptosis (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound in cancer cells.
Protocol:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Broth Microdilution Assay for Antimicrobial Susceptibility
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound or its source extracts against various microorganisms.
Protocol:
-
Preparation of Test Compound: Prepare a stock solution of the test compound (this compound or extract) in a suitable solvent and then prepare serial two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate containing the diluted test compound with the standardized microbial suspension. Include a positive control (wells with inoculum but no test compound) and a negative control (wells with medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion
This compound exhibits significant potential as a bioactive compound, particularly in the realm of anticancer therapy. Its well-defined mechanism of action, involving the induction of apoptosis and cell cycle arrest, makes it a promising candidate for further preclinical and clinical investigation. While direct evidence for its anti-inflammatory and antimicrobial activities is still emerging, preliminary studies on extracts from its natural source, Xylopia aethiopica, suggest that these are also promising areas for future research. The experimental protocols provided in this guide offer a standardized framework for the continued exploration of this compound's therapeutic potential. Further studies are warranted to isolate and quantify the specific anti-inflammatory and antimicrobial effects of this compound and to elucidate the underlying molecular mechanisms.
References
- 1. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of Xylopine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xylopine is an aporphine (B1220529) alkaloid found in plants of the Annonaceae family, such as Xylopia laevigata.[1][2] As a member of the isoquinoline (B145761) class of alkaloids, this compound has demonstrated a range of pharmacological activities.[1] This technical guide provides a detailed overview of the core mechanisms of action of this compound, focusing on its well-documented effects as an alpha-1 adrenergic receptor antagonist and its potent anticancer properties. The information presented herein is intended to support further research and drug development efforts.
Alpha-1 Adrenergic Receptor Antagonism
This compound is a potent and highly selective antagonist of alpha-1 adrenergic receptors.[3] This action underlies its potential effects on the cardiovascular system, such as vasodilation.
Quantitative Data: Receptor Antagonist Potency
The potency of this compound as a competitive antagonist at alpha-1 adrenoceptors has been quantified using classical pharmacological methods. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a key measure of antagonist potency.
| Parameter | Value | Tissue Preparation | Agonist | Reference |
| pA2 | 6.68 | Rat anococcygeus muscle | Phenylephrine (B352888) | [3] |
Signaling Pathway
As a competitive antagonist, this compound binds to the alpha-1 adrenergic receptor at the same site as the endogenous agonist, norepinephrine, and synthetic agonists like phenylephrine. This binding is reversible and does not elicit a cellular response. By occupying the receptor, this compound prevents the agonist from binding and initiating the downstream signaling cascade.
The canonical signaling pathway for alpha-1 adrenergic receptor activation involves the Gq alpha subunit of the G-protein. Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The elevated intracellular calcium is a primary driver of smooth muscle contraction. By blocking the initial agonist-receptor interaction, this compound effectively inhibits this entire cascade.
Experimental Protocol: Isolated Tissue Bath for pA2 Determination
This protocol describes a general method for determining the pA2 value of an antagonist, such as this compound, using an isolated tissue preparation.
-
Tissue Preparation: The anococcygeus muscle is carefully dissected from a male rat and mounted in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. The tissue is connected to an isometric force transducer to record contractile responses.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes, with regular washing every 15 minutes.
-
Control Agonist Concentration-Response Curve: A cumulative concentration-response curve to the alpha-1 agonist phenylephrine is generated by adding increasing concentrations of phenylephrine to the organ bath and recording the steady-state contraction at each concentration.
-
Antagonist Incubation: The tissue is washed repeatedly to remove the agonist. A specific concentration of this compound is then added to the bath and allowed to incubate with the tissue for a predetermined period (e.g., 30-60 minutes).
-
Second Agonist Concentration-Response Curve: In the continued presence of this compound, a second cumulative concentration-response curve to phenylephrine is obtained.
-
Repeat with Different Antagonist Concentrations: Steps 4 and 5 are repeated with increasing concentrations of this compound.
-
Data Analysis (Schild Plot): The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each concentration of this compound. A Schild plot is constructed by plotting the log of (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression of this plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
Anticancer Mechanism: Induction of Apoptosis via Oxidative Stress
This compound exhibits potent cytotoxic activity against a variety of cancer cell lines.[1][4] The primary mechanism of this cytotoxicity is the induction of apoptosis through a pathway initiated by oxidative stress.[4][5]
Quantitative Data: Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) of this compound has been determined in several human cancer cell lines after 72 hours of incubation.
| Cell Line | Histological Type | IC50 (µM) |
| HCT116 | Human colon carcinoma | 6.4 |
| HepG2 | Human hepatocellular carcinoma | Not specified, but cytotoxic |
| MCF7 | Human breast carcinoma | 12.0 |
| SCC-9 | Human oral squamous cell carcinoma | 26.6 |
| HL-60 | Human promyelocytic leukemia | Not specified, but cytotoxic |
| K-562 | Human chronic myelogenous leukemia | Not specified, but cytotoxic |
| B16-F10 | Murine melanoma | Not specified, but cytotoxic |
Data compiled from Santos et al., 2017.[4]
Signaling Pathway of this compound-Induced Apoptosis
The cytotoxic effect of this compound in cancer cells, particularly in the HCT116 human colon carcinoma cell line, is a multi-step process that culminates in programmed cell death.[4][5]
-
Induction of Oxidative Stress: this compound treatment leads to an increase in the intracellular production of reactive oxygen and nitrogen species (ROS/RNS), including hydrogen peroxide and nitric oxide.[1][4] This is accompanied by a decrease in the levels of reduced glutathione (B108866) (GSH), a key intracellular antioxidant.[4]
-
G2/M Phase Cell Cycle Arrest: The elevated oxidative stress triggers a halt in the cell cycle at the G2/M checkpoint.[1][4] This prevents the cells from progressing into mitosis and dividing.
-
Mitochondrial Depolarization: The sustained oxidative stress leads to a loss of the mitochondrial transmembrane potential (ΔΨm).[4] This is a critical event in the intrinsic pathway of apoptosis.
-
Caspase Activation: The disruption of mitochondrial integrity leads to the activation of downstream effector caspases, most notably caspase-3.[4][5]
-
Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis, including the externalization of phosphatidylserine (B164497) on the cell surface and the fragmentation of internucleosomal DNA.[4] This entire process occurs independently of the p53 tumor suppressor protein.[4][5]
References
- 1. Discovery of Aporphine Analogues as Potential Antiplatelet and Antioxidant Agents: Design, Synthesis, Structure-Activity Relationships, Biological Evaluations, and in silico Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiplatelet and vasorelaxing actions of some aporphinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiplatelet effects of some aporphine and phenanthrene alkaloids in rabbits and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism(s) of the antiaggregatory effects of cryptolepine: the role of cyclic adenosine monophosphate and cellular Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Xylopine Extraction from Xylopia laevigata
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the extraction and isolation of the aporphine (B1220529) alkaloid, xylopine, from the stem of Xylopia laevigata. Additionally, the cytotoxic effects and the molecular pathway of this compound-induced apoptosis and cell cycle arrest in cancer cells are detailed.
Introduction
This compound is a naturally occurring aporphine alkaloid found in various plant species, including those of the Annonaceae family. It has demonstrated significant cytotoxic activity against several cancer cell lines. Research has shown that this compound can induce apoptosis and cause cell cycle arrest at the G2/M phase, making it a compound of interest for cancer research and drug development. These protocols outline the methodology for its extraction from Xylopia laevigata and provide insights into its mechanism of action.
Data Presentation
The following table summarizes the quantitative data obtained from the extraction of this compound from the dried and powdered stem of Xylopia laevigata.
| Parameter | Value | Reference |
| Starting Plant Material (Dried Stem) | 1400.00 g | [1] |
| Hexane (B92381) Extract Yield | 18.77 g | [1] |
| Methanol (B129727) Extract Yield | 87.79 g | [1] |
| Aliquot of Methanol Extract Processed | 84.00 g | [1] |
| Total Alkaloid Fraction Yield | 0.93 g | [1] |
| Aliquot of Alkaloid Fraction for CC | 0.73 g | [1] |
Experimental Protocols
Plant Material Collection and Preparation
-
Collection: The stem of Xylopia laevigata (Mart.) R.E. Fries was collected and identified by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.
-
Preparation: The collected stem material is air-dried at room temperature and then powdered using a mechanical grinder to a fine consistency.
Extraction of Crude Alkaloids
This protocol is adapted from the methods described by Menezes et al. (2016).[1]
-
Solvent Extraction:
-
Macerate 1400.00 g of the dried and powdered stem of Xylopia laevigata with hexane (5 L) at room temperature. Repeat this process five times to defat the plant material.
-
After filtration, combine the hexane extracts and concentrate them under reduced pressure to obtain the crude hexane extract.
-
Subsequently, extract the remaining plant material with methanol (5 L) at room temperature. Repeat this extraction five times.
-
Combine the methanolic extracts and concentrate under reduced pressure to yield the crude methanol extract.
-
-
Acid-Base Extraction for Alkaloid Fraction:
-
Take an 84.00 g aliquot of the crude methanol extract and subject it to an acid-base extraction to separate the alkaloidal and neutral fractions.
-
Dissolve the extract in a 5% hydrochloric acid solution and filter.
-
Basify the acidic aqueous solution with ammonium (B1175870) hydroxide (B78521) to a pH of 9-10.
-
Extract the basified solution with dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) multiple times.
-
Combine the organic layers and wash with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure to obtain the total alkaloid fraction.
-
Isolation and Purification of (+)-Xylopine
The following chromatographic procedures are based on the work of Menezes et al. (2016).[1]
-
Pre-Chromatographic Treatment:
-
Treat a 0.73 g aliquot of the alkaloid fraction with a 10% sodium bicarbonate solution to remove any acidic compounds.
-
-
Column Chromatography (CC):
-
Subject the treated alkaloid fraction to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient of n-hexane and dichloromethane, starting with 100% n-hexane and gradually increasing the polarity with dichloromethane (from 100:0 to 10:90, v/v).
-
Follow this with a gradient of dichloromethane and ethyl acetate, and finally with increasing concentrations of methanol in ethyl acetate.
-
Collect fractions of a suitable volume and monitor them by Thin Layer Chromatography (TLC) using appropriate solvent systems and visualization with Dragendorff's reagent.
-
-
Purification of this compound-Containing Fractions:
-
Combine the fractions that show a prominent spot corresponding to this compound based on TLC analysis with a reference standard.
-
Subject these combined fractions to further purification steps, which may include preparative TLC or repeated column chromatography with different solvent systems until pure (+)-xylopine is obtained. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and the structure confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
-
Signaling Pathway of this compound-Induced Apoptosis and G2/M Arrest
This compound exerts its cytotoxic effects on cancer cells by inducing oxidative stress, leading to apoptosis and cell cycle arrest at the G2/M phase. The process is mediated through a caspase-dependent and p53-independent pathway.[2][3][4]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for Xylopine Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylopine is a naturally occurring aporphine (B1220529) alkaloid found in various plant species, such as those from the Annonaceae family.[1][2] It has garnered significant interest within the scientific community due to its potential pharmacological activities, including cytotoxic effects on cancer cells.[3][4][5] Preliminary studies suggest that this compound induces oxidative stress and triggers apoptosis, making it a promising candidate for further investigation in drug development. Accurate and efficient purification of this compound is paramount for obtaining the high-purity material required for in-depth biological and pharmacological evaluation.
This document provides a detailed application note and a comprehensive protocol for the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC). The methodology described herein is designed to offer a robust and reproducible approach for isolating this compound from crude plant extracts or semi-purified fractions.
Physicochemical Properties of this compound
A foundational understanding of this compound's properties is crucial for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇NO₃ | |
| Molecular Weight | 295.33 g/mol | |
| Chemical Class | Aporphine Alkaloid | |
| Appearance | Solid |
Experimental Workflow for this compound Purification
The overall process for isolating and purifying this compound from a natural source involves several key stages, from initial extraction to final purity analysis. The logical flow of this process is depicted in the diagram below.
References
- 1. (7aR)-6,7,7a,8-Tetrahydro-10-methoxy-5H-benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline | C18H17NO3 | CID 160503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytotoxic Alkaloids from the Stem of Xylopia laevigata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:517-71-5 | Chemsrc [chemsrc.com]
- 4. This compound|CAS 517-71-5|DC Chemicals [dcchemicals.com]
- 5. This compound - Lifeasible [lifeasible.com]
Application Notes and Protocols for Xylopine Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cytotoxicity assays with Xylopine, an aporphine (B1220529) alkaloid with demonstrated cytotoxic activity against various cancer cell lines. The following protocols are based on established methodologies and published research, offering detailed procedures for accurate and reproducible results.
Introduction to this compound and its Cytotoxic Effects
This compound is a natural compound that has shown promise as a cytotoxic agent in preclinical studies.[1][2][3] It has been observed to induce cell death in a variety of cancer cell lines, primarily through the induction of apoptosis.[1][4] The mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress, cell cycle arrest at the G2/M phase, and subsequent activation of caspase-mediated apoptotic pathways. Understanding the cytotoxic profile of this compound is crucial for its potential development as a therapeutic agent.
Data Presentation: In Vitro Cytotoxicity of this compound
The following tables summarize the cytotoxic activity of this compound against a panel of human cancer cell lines and non-cancerous cells, as determined by the alamarBlue® assay after 72 hours of incubation.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 6.4 |
| HL-60 | Promyelocytic Leukemia | 8.5 |
| K-562 | Chronic Myelogenous Leukemia | 9.8 |
| HepG2 | Hepatocellular Carcinoma | 12.5 |
| B16-F10 | Murine Melanoma | 15.6 |
| MCF7 | Breast Carcinoma | 20.3 |
| HSC-3 | Oral Squamous Cell Carcinoma | 22.4 |
| SCC-9 | Oral Squamous Cell Carcinoma | 26.6 |
Table 2: Cytotoxicity of this compound in Non-Cancerous Cells
| Cell Line | Cell Type | IC50 (µM) |
| MRC-5 | Lung Fibroblast | 24.1 |
| PBMC | Peripheral Blood Mononuclear Cells | 18.3 |
Experimental Protocols
General Cell Culture and Compound Preparation
-
Cell Lines: A variety of human cancer cell lines can be used, including HCT116 (colon), HepG2 (liver), and MCF7 (breast), as well as non-cancerous cell lines like MRC-5 for selectivity assessment. All cell lines should be obtained from a reputable source like the American Type Culture Collection (ATCC) and maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Regularly test for mycoplasma contamination.
-
This compound Preparation: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Further dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Cancer cells of choice
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Protocol 2: LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method that quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.
Materials:
-
96-well flat-bottom plates
-
Cancer cells of choice
-
Complete culture medium
-
This compound stock solution
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Abcam)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is crucial to have appropriate controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.
-
Background control: Culture medium without cells.
-
-
Sample Collection: After the treatment period, carefully collect a small aliquot of the culture supernatant (e.g., 50 µL) from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cells of choice
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualization of Workflows and Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Lifeasible [lifeasible.com]
Application Notes and Protocols for Studying Xylopine Effects Using Cell Culture Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture techniques for the investigation of the biological effects of xylopine, an aporphine (B1220529) alkaloid with demonstrated cytotoxic activity against various cancer cell lines. The following sections detail the methodologies for assessing cytotoxicity, apoptosis, and cell cycle arrest, along with data presentation and visualization of the underlying signaling pathways.
Introduction
This compound has emerged as a compound of interest in cancer research due to its ability to induce cell death in malignant cells. Studies have shown that this compound's mechanism of action involves the induction of oxidative stress, leading to G2/M phase cell cycle arrest and subsequent caspase-mediated apoptosis, which appears to be independent of the p53 tumor suppressor protein.[1][2][3][4] This document outlines key in vitro assays to characterize and quantify the cellular responses to this compound treatment.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit cell growth by 50%, are summarized below. These values were determined after 72 hours of continuous exposure to the compound.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 6.4 |
| HL-60 | Promyelocytic Leukemia | Not specified |
| K-562 | Chronic Myelogenous Leukemia | Not specified |
| B16-F10 | Murine Melanoma | Not specified |
| MCF7 | Breast Carcinoma | Not specified |
| HepG2 | Hepatocellular Carcinoma | Not specified |
| SCC-9 | Oral Squamous Cell Carcinoma | 26.6 |
| HSC-3 | Oral Squamous Cell Carcinoma | Not specified |
Data compiled from studies on various cancer cell lines.[1] The human colon carcinoma cell line, HCT116, has been identified as particularly sensitive to this compound and is a recommended model for mechanistic studies.
Experimental Protocols
Detailed protocols for key experiments are provided below. These protocols are based on established methodologies used in the study of natural compounds like this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells, which forms a purple formazan (B1609692) product.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution by flow cytometry using propidium iodide, which stoichiometrically binds to DNA.
Materials:
-
Cells treated with this compound
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for the detection of key proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family, by Western blotting.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in cancer cells. This compound treatment leads to an increase in reactive oxygen species (ROS), which contributes to DNA damage and cell cycle arrest at the G2/M phase. This culminates in the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Studying this compound Effects
This diagram outlines the general experimental workflow for investigating the cellular effects of this compound.
References
- 1. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Flow Cytometry Analysis of Apoptosis in Xylopine-Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylopine, an aporphine (B1220529) alkaloid, has demonstrated cytotoxic activity against various cancer cell lines.[1][2][3] Emerging research indicates that this compound's mechanism of action involves the induction of apoptosis, or programmed cell death, making it a compound of interest in oncology research and drug development. Flow cytometry is a powerful and widely used technique for the rapid, quantitative analysis of apoptosis at the single-cell level. This document provides detailed application notes and protocols for assessing this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometric analysis.
The principle of the Annexin V/PI assay is based on two key cellular changes during apoptosis. In the early stages of apoptosis, phosphatidylserine (B164497) (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Mechanism of Action: this compound-Induced Apoptosis
Studies have shown that this compound induces apoptosis in cancer cells, such as human colon carcinoma HCT116 cells, through a multifaceted mechanism. The proposed signaling pathway involves the induction of oxidative stress, characterized by an increase in reactive oxygen/nitrogen species (ROS/RNS) and a decrease in glutathione (B108866) levels. This oxidative stress contributes to cell cycle arrest at the G2/M phase and triggers the intrinsic apoptotic pathway. Key events in this compound-induced apoptosis include the loss of mitochondrial transmembrane potential, activation of caspases (such as caspase-3), and subsequent DNA fragmentation. Notably, this process appears to be independent of the p53 tumor suppressor protein.
Data Presentation: Efficacy of this compound in HCT116 Cells
The following tables summarize quantitative data from studies on the effects of this compound on human colon carcinoma HCT116 cells.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HCT116 | 72 | 6.4 - 26.6 (range across various cancer cell lines) |
Table 2: Effect of this compound on Cell Viability of HCT116 Cells
| Treatment (Concentration) | Incubation Time (h) | % Cell Inhibition |
| This compound (3.5 µM) | 24 | ~20% |
| This compound (7 µM) | 24 | ~35% |
| This compound (14 µM) | 24 | ~50% |
| This compound (3.5 µM) | 48 | ~30% |
| This compound (7 µM) | 48 | ~50% |
| This compound (14 µM) | 48 | ~70% |
Table 3: this compound-Induced Apoptosis in HCT116 Cells Detected by Annexin V-FITC/PI Staining
| Treatment (Concentration) | Incubation Time (h) | % Apoptotic Cells (Early + Late) |
| Control (0.1% DMSO) | 48 | ~5% |
| This compound (3.5 µM) | 48 | Significantly increased |
| This compound (7 µM) | 48 | Significantly increased |
| This compound (14 µM) | 48 | ~30% |
Note: Specific percentage increases for 3.5 µM and 7 µM were described as significant but not explicitly quantified in the provided abstracts. The 14 µM data point is an approximation from graphical representations in the source material.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing cells and treating them with this compound to induce apoptosis.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
Vehicle control (e.g., DMSO)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. For example, seed 1 x 10⁶ cells in a T25 flask or an appropriate number of cells in multi-well plates.
-
Incubation: Incubate the cells for 24 hours to allow for attachment and recovery.
-
This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 3.5 µM, 7 µM, 14 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of the solvent used to dissolve this compound (e.g., 0.1% DMSO).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 or 48 hours).
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
This compound-treated and control cells
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Deionized water
-
Flow cytometry tubes
-
Benchtop centrifuge
-
Flow cytometer
Procedure:
-
Preparation of 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water. Prepare a sufficient volume for washing and resuspending the cells.
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS and then detach them using trypsin or a cell scraper. Combine the detached cells with the collected medium.
-
For suspension cells, directly collect the cells.
-
-
Centrifugation: Centrifuge the cell suspension at approximately 300-600 x g for 5 minutes at room temperature. Carefully discard the supernatant.
-
Washing: Wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing ~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Gently vortex or flick the tube to mix.
-
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.
-
Final Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Keep the samples on ice and protected from light until analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour for optimal results. Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells. Acquire a sufficient number of events (e.g., 10,000) for each sample.
Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative (Lower Left Quadrant)
-
Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right Quadrant)
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right Quadrant)
-
Necrotic cells: Annexin V-negative and PI-positive (Upper Left Quadrant)
Troubleshooting and Considerations
-
Calcium Requirement: The binding of Annexin V to phosphatidylserine is calcium-dependent. Ensure that all buffers used after the initial PBS wash contain calcium and are free of chelating agents like EDTA.
-
Time Sensitivity: Apoptosis is a dynamic process. The optimal incubation time with this compound to observe early versus late apoptosis may need to be determined empirically through a time-course experiment.
-
Cell Handling: Handle cells gently throughout the procedure to avoid inducing mechanical damage, which can lead to false-positive PI staining.
-
Controls are Critical: Always include unstained cells (to set autofluorescence), single-stained controls (for compensation), and a vehicle-treated control (as a baseline for apoptosis). A positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) can validate the assay's performance.
-
Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound and may have different kinetics of apoptosis. Protocols should be optimized for the specific cell line being used.
References
- 1. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Lifeasible [lifeasible.com]
Measuring Reactive Oxygen Species (ROS) Production Induced by Xylopine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylopine, an aporphine (B1220529) alkaloid, has demonstrated significant cytotoxic activity against various cancer cell lines.[1][2][3][4][5] Emerging evidence indicates that a key mechanism underlying its anti-cancer effects is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1][2][3][4] This document provides detailed application notes and experimental protocols for the measurement of ROS production in cells treated with this compound, designed to assist researchers in investigating its mechanism of action and potential as a therapeutic agent.
Data Presentation
Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated across multiple cancer cell lines, with IC50 values determined after 72 hours of treatment.[5]
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Cancer | 10.5 |
| HCT116 | Colon Carcinoma | 6.4 |
| HepG2 | Hepatocellular Carcinoma | 8.2 |
| SCC-9 | Squamous Cell Carcinoma | 26.6 |
| HSC-3 | Oral Squamous Carcinoma | 15.8 |
| HL-60 | Promyelocytic Leukemia | 9.8 |
| K-562 | Chronic Myelogenous Leukemia | 12.4 |
| B16-F10 | Murine Melanoma | 7.5 |
Data sourced from Lifeasible.[5]
In human colon carcinoma (HCT116) cells, this compound significantly reduces the number of viable cells in a time- and dose-dependent manner.[1][5]
| Treatment | Concentration (µM) | % Viable Cells (24h) | % Viable Cells (48h) |
| Control | - | 100 | 100 |
| This compound | 3.5 | 49.8 | 20.1 |
| This compound | 7.0 | 35.6 | 15.4 |
| This compound | 14.0 | 28.2 | 10.6 |
Data adapted from Santos et al. (2017).[1]
Signaling Pathway
Experimental Workflow
Experimental Protocols
Protocol 1: Measurement of General Cellular ROS Levels using 2',7'-Dichlorodihydrofluorescein Diacetate (DCF-DA)
This protocol details the use of DCF-DA, a cell-permeable fluorescent probe, to measure general ROS/RNS levels, including hydrogen peroxide and nitric oxide, by flow cytometry.[1]
Materials:
-
HCT116 cells or other cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound stock solution (dissolved in DMSO)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCF-DA) stock solution (e.g., 10 mM in DMSO)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HCT116 cells in 6-well plates at a density that will allow them to reach approximately 80% confluency on the day of the experiment.
-
Cell Treatment:
-
Prepare fresh dilutions of this compound in complete culture medium to the desired final concentrations (e.g., 3.5, 7, and 14 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration, typically <0.1%).
-
For an antioxidant control, pre-treat cells with 5 mM N-acetylcysteine (NAC) for 1 hour before adding this compound.[1]
-
Remove the old medium from the cells and add the prepared treatment media.
-
Incubate for the desired time period (e.g., 1 and 3 hours).[1]
-
-
Probe Loading:
-
After incubation, collect the cell culture medium.
-
Wash the cells twice with sterile PBS.
-
Harvest the cells using Trypsin-EDTA and neutralize with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in PBS containing 10 µM DCF-DA.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Following incubation, wash the cells twice with PBS to remove excess probe.
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Analyze the samples immediately on a flow cytometer, using an excitation wavelength of 488 nm and measuring emission in the green channel (typically ~525 nm).
-
Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Determine the mean fluorescence intensity (MFI) of the gated population for each sample.
-
Normalize the MFI of treated samples to the MFI of the vehicle control to determine the fold-change in ROS production.
-
Protocol 2: Measurement of Superoxide (B77818) Anion Levels using Hydroethidine (HE)
Studies have shown that this compound does not significantly increase superoxide anion levels.[1] This protocol can be used to confirm this observation. Hydroethidine is a fluorescent probe that is specifically oxidized by superoxide to a red fluorescent product.
Materials:
-
All materials from Protocol 1
-
Hydroethidine (HE) stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. An incubation time of 1 hour is recommended.[3]
-
Probe Loading:
-
After treatment, harvest and wash the cells as described in Protocol 1 (steps 3.1 - 3.4).
-
Resuspend the cell pellet in PBS containing 10 µM Hydroethidine.[3]
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with PBS.
-
Resuspend the final cell pellet in 500 µL of PBS.
-
Analyze immediately on a flow cytometer using an excitation wavelength of 488 nm and measuring emission in the red channel (typically ~610 nm).
-
Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 (step 5) to determine the relative levels of superoxide anion.
-
Logical Relationship Diagram
References
- 1. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Lifeasible [lifeasible.com]
Application Notes and Protocols: Western Blot Analysis of Cell Cycle Proteins After Xylopine Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xylopine, an aporphine (B1220529) alkaloid, has demonstrated potent cytotoxic and anti-proliferative effects in various cancer cell lines. Mechanistic studies have revealed that this compound can induce cell cycle arrest at the G2/M phase, leading to apoptosis. This application note provides a detailed protocol for the analysis of key cell cycle regulatory proteins involved in the G2/M transition using Western blotting following treatment of cancer cells with this compound. It also includes representative data and visualizations to guide researchers in their investigations of this compound's mechanism of action.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for anti-cancer drug development. The G2/M checkpoint is a crucial control point that ensures cells do not enter mitosis with damaged DNA. This compound has been identified as a compound that induces G2/M phase arrest in cancer cells, suggesting its potential as a therapeutic agent.[1][2][3][4] Western blotting is a fundamental technique to elucidate the molecular mechanisms underlying this cell cycle arrest by quantifying the expression levels of key regulatory proteins.
This document offers a comprehensive guide for researchers to perform Western blot analysis of G2/M checkpoint proteins, such as Cyclin B1, Cyclin-dependent kinase 1 (CDK1), Cell division cycle 25C (Cdc25C), p21, and p27, in this compound-treated cells.
Signaling Pathway and Experimental Workflow
The G2/M transition is primarily controlled by the Cyclin B1/CDK1 complex. Activation of this complex is regulated by the phosphatase Cdc25C, which removes inhibitory phosphates from CDK1. The activity of the Cyclin B1/CDK1 complex can be negatively regulated by CDK inhibitors (CKIs) like p21 and p27. This compound-induced G2/M arrest is hypothesized to involve the modulation of these key proteins.
Caption: G2/M cell cycle checkpoint signaling pathway potentially affected by this compound.
The general workflow for investigating the effects of this compound on cell cycle proteins is outlined below.
Caption: Experimental workflow for Western blot analysis of this compound-treated cells.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human colon carcinoma HCT116 cells
-
This compound: Stock solution in DMSO
-
Cell Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with freshly added protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: (e.g., 4-12% gradient gels)
-
Running Buffer: (25 mM Tris, 190 mM glycine, 0.1% SDS)
-
Transfer Buffer: (25 mM Tris, 190 mM glycine, 20% methanol)
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies: Rabbit anti-Cyclin B1, Rabbit anti-CDK1, Mouse anti-Cdc25C, Rabbit anti-p21, Mouse anti-p27, and Mouse anti-β-actin (or other suitable loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Cell Culture and this compound Treatment
-
Culture HCT116 cells in McCoy's 5A medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to attach and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for desired time points (e.g., 24, 48 hours). A vehicle control (DMSO) should be included.
Protein Extraction
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and store at -80°C or proceed to protein quantification.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
SDS-PAGE and Western Blotting
-
Prepare protein samples by mixing 20-30 µg of protein with 4X Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel along with a protein molecular weight marker.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100 V for 1-2 hours or using a semi-dry transfer system.
-
Confirm successful transfer by Ponceau S staining.
Immunodetection
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
Data Presentation and Analysis
Quantitative analysis of Western blot data should be performed by measuring the band intensity (densitometry) using image analysis software. The expression of the target protein should be normalized to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
Table 1: Representative Quantitative Analysis of G2/M Cell Cycle Protein Expression in Colo 205 Cells Treated with a G2/M Arresting Agent (Curcumin)
| Target Protein | Treatment Group | Normalized Protein Expression (Fold Change vs. Control) |
| Cyclin B1 | Control | 1.00 |
| Curcumin (50 µM, 48h) | 0.45[5] | |
| CDK1 | Control | 1.00 |
| Curcumin (50 µM, 48h) | 0.52[5] | |
| Cdc25C | Control | 1.00 |
| Curcumin (50 µM, 48h) | 0.38[5] | |
| Wee1 | Control | 1.00 |
| Curcumin (50 µM, 48h) | 1.85[5] |
Data is adapted from a study by Su et al. (2006) on curcumin-treated Colo 205 cells and serves as a representative example of expected changes in G2/M regulatory proteins.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein transfer | Check transfer efficiency with Ponceau S stain. Optimize transfer time and voltage. |
| Primary antibody concentration too low | Increase antibody concentration or incubation time. | |
| Insufficient protein loaded | Increase the amount of protein loaded per well. | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent (e.g., from milk to BSA). |
| Antibody concentration too high | Decrease primary or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody is not specific | Use a more specific antibody. Optimize antibody dilution. |
| Protein degradation | Add fresh protease inhibitors to the lysis buffer and keep samples on ice. |
Conclusion
This application note provides a framework for investigating the effects of this compound on G2/M cell cycle regulatory proteins using Western blot analysis. The detailed protocol and representative data offer guidance for researchers aiming to elucidate the molecular mechanisms of this compound-induced cell cycle arrest. By quantifying the changes in key proteins such as Cyclin B1, CDK1, Cdc25C, p21, and p27, scientists can gain valuable insights into the anti-cancer properties of this compound, contributing to the development of novel therapeutic strategies.
References
- 1. Phosphorylation of p21 in G2/M Promotes Cyclin B-Cdc2 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Down-regulation of Cdc25c, CDK1 and Cyclin B1 and Up-regulation of Wee1 by Curcumin Promotes Human Colon Cancer Colo 205 Cell Entry into G2/M-phase of Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Xylopine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylopine, an aporphine (B1220529) alkaloid, has demonstrated significant cytotoxic activity against various cancer cell lines in vitro.[1][2][3][4][5] Preclinical in vivo studies are essential to evaluate its therapeutic potential, pharmacokinetic profile, and safety. These application notes provide detailed experimental designs and protocols for testing the efficacy of this compound in animal models, focusing on its anticancer, anti-inflammatory, and neuroprotective properties.
I. Anticancer Efficacy Testing
Based on in vitro data suggesting potent activity against human colon carcinoma (HCT116) and other cancer cell lines, a xenograft mouse model is the recommended approach for in vivo evaluation.
A. Experimental Design: Xenograft Tumor Model
A typical experimental design involves implanting human cancer cells into immunodeficient mice and monitoring tumor growth following treatment with this compound.
Table 1: Experimental Groups for Xenograft Study
| Group | Treatment | No. of Animals (n) | Dosage | Route of Administration | Treatment Schedule |
| 1 | Vehicle Control | 8-10 | - | e.g., Oral gavage (PO), Intraperitoneal (IP) | Daily for 21 days |
| 2 | This compound (Low Dose) | 8-10 | e.g., 25 mg/kg | PO or IP | Daily for 21 days |
| 3 | This compound (Mid Dose) | 8-10 | e.g., 50 mg/kg | PO or IP | Daily for 21 days |
| 4 | This compound (High Dose) | 8-10 | e.g., 100 mg/kg | PO or IP | Daily for 21 days |
| 5 | Positive Control (e.g., Doxorubicin) | 8-10 | e.g., 5 mg/kg | Intravenous (IV) | Once a week for 3 weeks |
B. Experimental Workflow
References
- 1. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: Assessing Xylopine's Effect on Mitochondrial Membrane Potential
Introduction
Xylopine, an aporphine (B1220529) alkaloid, has demonstrated cytotoxic activity against various cancer cell lines. One of the key mechanisms underlying its anti-cancer effects is the induction of apoptosis through the mitochondrial pathway. A critical event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm).[1][2][3] The loss of ΔΨm is an early hallmark of apoptosis and can lead to the release of pro-apoptotic factors from the mitochondria, ultimately resulting in cell death. Therefore, accurately assessing the effect of this compound on ΔΨm is crucial for understanding its mechanism of action and for its development as a potential therapeutic agent.
This document provides detailed protocols for assessing this compound-induced changes in mitochondrial membrane potential using common fluorescent probes. The techniques described are applicable to researchers in cell biology, cancer biology, and drug development.
Key Concepts
The mitochondrial membrane potential is an essential component of cellular energy metabolism, established by the pumping of protons across the inner mitochondrial membrane during oxidative phosphorylation. In healthy, non-apoptotic cells, the ΔΨm is high, allowing for the accumulation of cationic fluorescent dyes within the mitochondrial matrix.[4] When cells undergo apoptosis, the mitochondrial membrane becomes depolarized, leading to a decrease in ΔΨm and a subsequent redistribution of these dyes. This change in dye localization and fluorescence can be quantified to measure the extent of mitochondrial depolarization.
Commonly used fluorescent probes for measuring ΔΨm include:
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide): This ratiometric dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[4][5] In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[4][5] The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization.[5]
-
TMRM (Tetramethylrhodamine, Methyl Ester) and TMRE (Tetramethylrhodamine, Ethyl Ester): These are monovalent cationic dyes that accumulate in mitochondria in a potential-dependent manner.[6] A decrease in ΔΨm results in a decrease in the fluorescence intensity of these dyes within the mitochondria.[7][8]
-
Rhodamine 123: This is another cationic fluorescent dye that is actively taken up by mitochondria in living cells. Similar to TMRM and TMRE, a decrease in mitochondrial membrane potential leads to a reduction in the accumulation and fluorescence of Rhodamine 123 within the mitochondria.
Data Presentation
The following table summarizes the quantitative data on the effect of this compound on the mitochondrial membrane potential in HCT116 human colon carcinoma cells, as determined by Rhodamine 123 staining and flow cytometry.
| Treatment Group | Concentration (µM) | Incubation Time (h) | % of Cells with Depolarized Mitochondria (Mean ± SEM) |
| Control (0.1% DMSO) | - | 24 | 3.2 ± 0.5 |
| This compound | 3.5 | 24 | 15.6 ± 2.1 |
| This compound | 7 | 24 | 25.4 ± 3.3 |
| This compound | 14 | 24 | 45.8 ± 4.7 |
| Doxorubicin (Positive Control) | 1 | 24 | 50.1 ± 5.9 |
| Oxaliplatin (Positive Control) | 2.5 | 24 | 35.7 ± 4.1* |
*p < 0.05 compared with the negative control. Data is based on three independent experiments.[3][9]
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1 Dye
This protocol describes the use of the JC-1 dye to measure changes in mitochondrial membrane potential by flow cytometry or fluorescence microscopy.
Materials:
-
JC-1 dye
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Positive control (e.g., CCCP or FCCP, a mitochondrial uncoupler)
-
Test cells (e.g., HCT116)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells in a 6-well plate or on glass coverslips in a petri dish and culture until they reach the desired confluency.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 3.5, 7, and 14 µM) for the desired incubation period (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., 50 µM CCCP for 15-30 minutes).[5]
-
JC-1 Staining Solution Preparation: Prepare a JC-1 staining solution at a final concentration of 2 µM in the cell culture medium.[10][11]
-
Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.[10][11]
-
Washing: After incubation, remove the staining solution and wash the cells twice with warm PBS.
-
Sample Preparation for Flow Cytometry:
-
Trypsinize the cells and collect them by centrifugation at 400 x g for 5 minutes.[10]
-
Resuspend the cell pellet in 500 µL of PBS.
-
-
Data Acquisition:
-
Flow Cytometry: Analyze the cells using a flow cytometer. Healthy cells with polarized mitochondria will show high red fluorescence (J-aggregates), detected in the FL2 channel (e.g., 590 nm).[10] Apoptotic cells with depolarized mitochondria will exhibit high green fluorescence (JC-1 monomers), detected in the FL1 channel (e.g., 529 nm).
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filters for red and green fluorescence. Healthy cells will show red fluorescent mitochondria, while apoptotic cells will show green fluorescence.[10]
-
Protocol 2: Assessment of Mitochondrial Membrane Potential using TMRM/TMRE
This protocol outlines the use of TMRM or TMRE to measure changes in mitochondrial membrane potential.
Materials:
-
TMRM or TMRE dye
-
DMSO
-
PBS or Assay Buffer
-
Cell culture medium
-
This compound stock solution
-
Positive control (e.g., FCCP)
-
Test cells
-
Plate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate (for plate reader), 6-well plate (for flow cytometry), or on coverslips (for microscopy).
-
This compound Treatment: Treat cells with the desired concentrations of this compound for the specified time. Include vehicle and positive controls.
-
TMRM/TMRE Staining Solution Preparation: Prepare a working solution of TMRM or TMRE in cell culture medium. The final concentration typically ranges from 20 to 1000 nM.[12]
-
Staining: Remove the culture medium and add the TMRM/TMRE staining solution to the cells. Incubate for 15-30 minutes at 37°C.[12]
-
Washing:
-
Data Acquisition:
Protocol 3: Assessment of Mitochondrial Membrane Potential using Rhodamine 123
This protocol is based on the method used to assess the effect of this compound on HCT116 cells.[3]
Materials:
-
Rhodamine 123
-
Saline solution
-
This compound stock solution
-
Test cells (e.g., HCT116)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells with this compound as described in the previous protocols.
-
Rhodamine 123 Staining: After treatment, harvest the cells and incubate them with Rhodamine 123 (5 µg/mL) at room temperature for 15 minutes in the dark.[3]
-
Washing: Wash the cells with saline solution.[3]
-
Incubation: Resuspend the cells in saline and incubate for an additional 30 minutes in the dark.[3]
-
Data Acquisition: Analyze the cell fluorescence by flow cytometry. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Visualizations
References
- 1. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. TMRE & TMRM | Explore Membrane Potentials — Potentiometric Probes [potentiometricprobes.com]
- 7. raybiotech.com [raybiotech.com]
- 8. TMRE-Mitochondrial Membrane Potential Assay Kit (ab113852) | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Xylopine for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the aporphine (B1220529) alkaloid, Xylopine, in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a naturally occurring aporphine alkaloid with demonstrated cytotoxic activity against various cancer cell lines.[1][2][3] Like many other alkaloids, this compound is a lipophilic molecule, which results in poor aqueous solubility.[4] This low solubility can lead to several challenges in in vitro experiments, including precipitation in cell culture media, inaccurate concentration measurements, and consequently, unreliable experimental results.
Q2: What is the most common solvent for dissolving this compound for cell-based assays?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most frequently reported solvent for preparing this compound stock solutions for in vitro studies.[1] It is a powerful organic solvent capable of dissolving a wide range of hydrophobic compounds. However, it is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What should I do?
A3: This phenomenon, often called "crashing out," is common when a concentrated organic stock solution is introduced into an aqueous environment. Here are several troubleshooting steps:
-
Improve your dilution technique: Pre-warm the cell culture medium to 37°C. While gently vortexing the medium, add the this compound stock solution dropwise to ensure rapid and even dispersion.
-
Use an intermediate dilution step: Instead of adding the highly concentrated stock directly to your final culture volume, first, create an intermediate dilution in a smaller volume of pre-warmed medium. Then, add this intermediate dilution to the final volume.
-
Reduce the final concentration: The intended concentration of this compound may be exceeding its solubility limit in the final medium. Consider performing a dose-response experiment to determine the maximum soluble concentration that still elicits the desired biological effect.
Q4: Are there alternatives to DMSO for dissolving this compound?
A4: While DMSO is the most common, other organic solvents can be used to dissolve non-polar compounds for in vitro assays, such as ethanol, methanol, and acetone. It is essential to determine the maximum tolerable concentration of any solvent for your specific cell line, as they can all exhibit cytotoxic effects at higher concentrations. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Q5: How can I improve the aqueous solubility of this compound without using organic solvents?
A5: Several formulation strategies can enhance the aqueous solubility of poorly soluble drugs like this compound:
-
pH Adjustment: The solubility of ionizable compounds is often pH-dependent. Since alkaloids are basic, their solubility may increase in acidic conditions. However, it is critical to ensure the final pH of your solution is compatible with your cell culture system.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like this compound, within their central cavity, thereby increasing their apparent aqueous solubility.
Troubleshooting Guide
Issue 1: Precipitation Observed Immediately Upon Addition of this compound Stock to Media
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | The rapid change in solvent polarity when adding a concentrated DMSO stock to the aqueous medium causes the compound to precipitate. | Pre-warm the cell culture media to 37°C. Add the stock solution drop-wise while gently vortexing the media to ensure rapid dispersion. |
| High Final Concentration | The final concentration of this compound exceeds its solubility limit in the cell culture medium. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution. |
Issue 2: Delayed Precipitation of this compound in the Incubator
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | The buffering capacity of the medium can be overwhelmed by cellular metabolism over time, leading to a pH shift that can affect this compound's solubility. | Ensure your incubator's CO₂ levels are properly calibrated to maintain the pH of the bicarbonate-buffered medium. Consider using a medium with a more stable buffering system if the problem persists. |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the media, forming insoluble complexes over time. | If possible, try a different basal media formulation. You can also perform a solubility test in different media to identify the most suitable one. |
| Temperature Fluctuations | Frequent opening of the incubator door or unstable temperature control can cause temperature fluctuations that may lead to precipitation. | Minimize the frequency and duration of incubator door openings. Ensure the incubator is functioning correctly and maintaining a stable temperature. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇NO₃ | |
| Molecular Weight | 295.33 g/mol | |
| Appearance | Solid | |
| General Solubility | Practically insoluble in water. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol is adapted from a study on the effects of this compound on HCT116 cells.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability (MTT) Assay with this compound
This is a general protocol for an MTT assay, which can be adapted for use with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in pre-warmed complete cell culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Caption: Proposed p53-independent, caspase-mediated apoptosis pathway induced by this compound.
Caption: Logical relationship of this compound-induced G2/M cell cycle arrest.
References
Technical Support Center: Optimizing Xylopine Concentration for Cancer Cell Line Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal concentration of Xylopine for cancer cell line experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on various cancer cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the experimental process.
Q1: What is the recommended starting concentration range for this compound?
A1: Based on published data, this compound has shown cytotoxic activity with IC50 values generally ranging from 6.4 to 26.6 μM in various cancer cell lines after a 72-hour incubation period.[1][2][3] For initial experiments, it is advisable to test a broad range of concentrations, such as from 1 μM to 50 μM, to determine the specific sensitivity of your cell line.
Q2: My cell viability results are inconsistent across replicates. What could be the cause?
A2: Variability in cell viability assays can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before and during plating. Pipetting technique is crucial for dispensing equal numbers of cells into each well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. It is recommended to fill the outer wells with sterile PBS or medium and not use them for experimental data.
-
Compound Precipitation: this compound is typically dissolved in a solvent like DMSO.[4] Ensure the final concentration of the solvent in the culture medium is low (usually <0.5%) and consistent across all wells to avoid solvent-induced toxicity or compound precipitation. Always prepare fresh dilutions of this compound for each experiment.
Q3: I am not observing a dose-dependent effect of this compound on my cancer cell line.
A3: If you do not see a clear dose-response curve, consider the following:
-
Concentration Range: The concentrations tested may be too low or too high. You may need to perform a wider range-finding study.
-
Incubation Time: The cytotoxic effects of this compound may be time-dependent.[3] Consider extending the incubation period (e.g., 24, 48, 72 hours) to observe a significant effect.
-
Cell Line Resistance: The specific cancer cell line you are using might be less sensitive to this compound. The HCT116 human colon carcinoma cell line has been shown to be particularly sensitive.
-
Compound Stability: Ensure the stability of this compound in your culture medium over the incubation period.
Q4: How can I be sure that this compound is inducing apoptosis and not just necrosis?
A4: Several assays can differentiate between apoptosis and necrosis. This compound has been shown to induce typical apoptotic morphology, including cell volume reduction, chromatin condensation, and DNA fragmentation. To confirm apoptosis, you can perform:
-
Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Caspase Activity Assays: this compound triggers caspase-mediated apoptosis. Measuring the activity of key executioner caspases, such as caspase-3, can confirm the apoptotic pathway.
-
DNA Fragmentation Analysis: Techniques like TUNEL assays or gel electrophoresis to detect DNA laddering can identify the characteristic DNA fragmentation of apoptosis.
Q5: Should I use a 2D monolayer or a 3D spheroid culture model?
A5: While 2D monolayer cultures are suitable for initial high-throughput screening, 3D multicellular spheroids can provide a more physiologically relevant model. This compound has demonstrated potent cytotoxicity in both monolayer cultures and a 3D model of HCT116 cancer multicellular spheroids. The IC50 value in the 3D model (24.6 μM) was higher than in the 2D culture, which is a common observation as 3D models can exhibit increased resistance. The choice of model depends on the specific research question.
Data Presentation: this compound IC50 Values in Various Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) of this compound in different cancer and non-cancer cell lines after 72 hours of incubation, as determined by the alamarBlue assay.
| Cell Line | Histological Type | IC50 (μM) | 95% Confidence Interval |
| Cancer Cell Lines | |||
| HCT116 | Human Colon Carcinoma | 6.4 | 5.1 - 8.2 |
| HL-60 | Human Promyelocytic Leukemia | 9.6 | 8.0 - 11.4 |
| K-562 | Human Chronic Myelogenous Leukemia | 10.8 | 9.4 - 12.4 |
| HepG2 | Human Hepatocellular Carcinoma | 12.8 | 10.9 - 15.0 |
| B16-F10 | Murine Melanoma | 13.6 | 12.0 - 15.4 |
| MCF7 | Human Breast Carcinoma | 18.4 | 16.0 - 21.3 |
| HSC-3 | Human Oral Squamous Cell Carcinoma | 22.0 | 18.9 - 25.6 |
| SCC-9 | Human Oral Squamous Cell Carcinoma | 26.6 | 21.9 - 32.1 |
| Non-Cancer Cell Lines | |||
| PBMC | Human Peripheral Blood Mononuclear Cells | 18.3 | 14.9 - 22.5 |
| MRC-5 | Human Lung Fibroblast | 24.1 | 20.9 - 27.8 |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (alamarBlue Assay)
This protocol is adapted from the methodology used to determine the IC50 values of this compound.
-
Cell Seeding:
-
For adherent cells, seed at a density of 7 x 10³ cells/well in a 96-well plate.
-
For suspension cells, seed at a density of 3 x 10⁴ cells/well.
-
Incubate the plates for 24 hours to allow for cell attachment (for adherent cells) and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial dilutions of the this compound stock solution in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
alamarBlue Assay:
-
Four hours before the end of the incubation period, add 20 µL of a stock solution of alamarBlue (resazurin) to each well.
-
Continue to incubate for the final four hours.
-
-
Data Acquisition:
-
Measure the fluorescence or absorbance of the wells using a microplate reader. The excitation/emission wavelengths for fluorescence are typically around 560/590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to analyze the effect of this compound on the cell cycle distribution.
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 3.5, 7, and 14 µM) for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with ice-cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound has been shown to induce G2/M phase arrest.
-
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound induces apoptosis through a p53-independent, ROS-mediated pathway.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for determining the optimal cytotoxic concentration of this compound.
References
Overcoming resistance to Xylopine in tumor cells
Welcome to the technical support center for Xylopine, a novel therapeutic agent in development. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and answering frequently asked questions related to overcoming resistance to this compound in tumor cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell proliferation, survival, and metabolism. By targeting this pathway, this compound aims to induce apoptosis and inhibit the growth of tumor cells.
Q2: We are observing a decrease in the sensitivity of our tumor cell lines to this compound over time. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to this compound can arise from several molecular changes within the cancer cells.[1] The most common mechanisms include:
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration.[2][3]
-
Activation of bypass signaling pathways: Tumor cells can compensate for the inhibition of the PI3K/AKT pathway by activating alternative pro-survival signaling cascades, such as the MAPK/ERK pathway.[4][5]
-
Epithelial-Mesenchymal Transition (EMT): Cells undergoing EMT may exhibit reduced sensitivity to this compound.[6][7][8][9] This transition is often associated with increased expression of drug efflux pumps and anti-apoptotic proteins.[9]
-
Alterations in apoptotic machinery: Evasion of apoptosis is a common resistance mechanism.[10][11] This can occur through the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL or the downregulation of pro-apoptotic proteins.[11]
-
Induction of autophagy: Autophagy can have a dual role. While excessive autophagy can lead to cell death, it can also act as a survival mechanism under the stress of this compound treatment, allowing cells to recycle components and maintain energy homeostasis.[12][13][14]
Q3: How can we experimentally confirm the mechanism of resistance in our this compound-resistant cell line?
A3: A multi-step approach is recommended to elucidate the resistance mechanism. Refer to the detailed protocols in the "Experimental Protocols" section for specific methodologies. A general workflow is as follows:
Caption: Experimental workflow for investigating this compound resistance.
Q4: Are there strategies to overcome this compound resistance in our in vitro models?
A4: Yes, several strategies can be employed, often involving combination therapies.[1][15][16] Consider the following approaches based on the identified resistance mechanism:
-
ABC Transporter Inhibitors: Co-administration of this compound with inhibitors of P-gp (e.g., Verapamil, Tariquidar) or BCRP (e.g., Ko143) can increase intracellular this compound concentration.[17]
-
Targeting Bypass Pathways: If the MAPK/ERK pathway is activated, combining this compound with a MEK inhibitor (e.g., Trametinib) may restore sensitivity.[18]
-
Modulating Apoptosis: The use of BH3 mimetics (e.g., Venetoclax) can help to overcome resistance mediated by the upregulation of anti-apoptotic Bcl-2 family proteins.[19]
-
Inhibiting Autophagy: If cytoprotective autophagy is confirmed, combining this compound with an autophagy inhibitor (e.g., Chloroquine, 3-Methyladenine) may enhance its efficacy.[20]
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding density.[21] 2. Edge effects in multi-well plates.[21] 3. Mycoplasma contamination. | 1. Ensure a homogenous cell suspension before seeding. Perform a cell growth curve to determine the optimal seeding density.[22] 2. Avoid using the outer wells of the plate or fill them with sterile PBS. 3. Regularly test cell cultures for mycoplasma contamination. |
| No significant difference in viability between control and this compound-treated cells. | 1. The cell line is intrinsically resistant to this compound. 2. Incorrect this compound concentration or degradation of the compound. 3. Sub-optimal assay duration. | 1. Screen a panel of cell lines to find a sensitive model. 2. Verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment. 3. Optimize the treatment duration; some effects may only be apparent after longer incubation times (e.g., 48-72 hours). |
| Resistant cell line generation is unsuccessful (no surviving colonies). | 1. The initial concentration of this compound is too high. 2. The incremental dose increase is too rapid. | 1. Start with a lower concentration of this compound, typically around the IC20-IC30 of the parental cell line. 2. Gradually increase the drug concentration in smaller increments, allowing the cells more time to adapt.[23] |
| Western blot shows no change in p-AKT levels upon this compound treatment in a supposedly sensitive cell line. | 1. Ineffective cell lysis or protein degradation. 2. Incorrect antibody or antibody concentration. 3. Insufficient drug treatment time. | 1. Use fresh lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice. 2. Validate your primary and secondary antibodies. Run a positive control if available. 3. Perform a time-course experiment (e.g., 1, 6, 24 hours) to determine the optimal time point for observing p-AKT inhibition. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes the method for developing a this compound-resistant cancer cell line by continuous exposure to the drug.[23]
-
Determine the initial IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20-IC30.
-
Monitor and Subculture: Monitor the cells for signs of recovery and proliferation. When the cells reach 70-80% confluency, subculture them into a new flask with the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating steadily, gradually increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase at each step is recommended.[24]
-
Repeat and Expand: Continue this process of dose escalation and subculturing for several months.
-
Characterization: Periodically assess the IC50 of the cultured cells to monitor the development of resistance. A significant increase in IC50 compared to the parental line indicates the establishment of a resistant cell line.[23]
Caption: Workflow for generating a this compound-resistant cell line.
Protocol 2: ABC Transporter Activity Assay (Rhodamine 123 Efflux)
This assay measures the activity of ABC transporters like P-glycoprotein.
-
Cell Preparation: Seed parental and this compound-resistant cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Inhibitor Treatment (Optional): To confirm the involvement of a specific ABC transporter, pre-incubate a set of wells with an inhibitor (e.g., 50 µM Verapamil for P-gp) for 1 hour.
-
Rhodamine 123 Loading: Add Rhodamine 123 (a P-gp substrate) to all wells at a final concentration of 1 µM and incubate for 30 minutes at 37°C.
-
Wash: Gently wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux Phase: Add fresh, pre-warmed culture medium (with or without the inhibitor) and incubate at 37°C for 1-2 hours to allow for drug efflux.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader (excitation ~485 nm, emission ~525 nm).
-
Data Analysis: Lower fluorescence in the resistant cells compared to the parental cells indicates increased efflux. This effect should be reversed in the presence of an ABC transporter inhibitor.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the activation state of key signaling proteins.
-
Cell Treatment and Lysis: Treat parental and this compound-resistant cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key proteins (e.g., AKT, ERK, S6K) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: Key signaling pathways in this compound action and resistance.
References
- 1. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 2. ABC Transporter-Mediated Multidrug-Resistant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 5. Targeting signaling and apoptotic pathways involved in chemotherapeutic drug-resistance of hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Epithelial-to-mesenchymal transition and drug resistance: transitioning away from death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The importance of epithelial-mesenchymal transition and autophagy in cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Epithelial–Mesenchymal Transition (EMT) to Overcome Drug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evasion of Apoptosis as a Cellular Stress Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance [mdpi.com]
- 12. Role of Autophagy in the Mechanisms of Chemoresistance of Tumor Cells Induced by the Use of Anthracycline Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Autophagy in Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Autophagy and chemotherapy resistance: a promising therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How can drug combinations be employed to combat evolving resistance mechanisms? [synapse.patsnap.com]
- 16. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting Apoptosis to Overcome Chemotherapy Resistance | Exon Publications [exonpublications.com]
- 20. Role of autophagy in drug resistance and regulation of osteosarcoma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing Xylopine in Different Solvent Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing xylopine in various solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
A1: this compound, an aporphine (B1220529) alkaloid, exhibits moderate stability in common organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) when stored at -20°C for extended periods (months to years) in its solid form. However, aqueous solutions of this compound and other aporphine alkaloids are not recommended for storage for more than one day due to potential degradation. For short-term storage of solutions, it is advisable to use anhydrous organic solvents and store them at low temperatures, protected from light.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of aporphine alkaloids like this compound is pH-dependent. Generally, they are more stable in acidic to neutral conditions. Alkaline conditions can lead to degradation through hydrolysis and oxidation. It is crucial to determine the optimal pH range for your specific experimental setup to minimize degradation. For instance, studies on similar aporphine alkaloids like boldine (B1667363) show stability at physiological pH.[1]
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for aporphine alkaloids like this compound include oxidation, hydrolysis, and photodegradation. The presence of hydroxyl groups and the tertiary amine in the this compound structure makes it susceptible to oxidation. Hydrolysis can occur, particularly at basic pH, cleaving ester or ether linkages if present in related structures. Photodegradation can also occur upon exposure to light, especially UV radiation.
Q4: How should I prepare and store stock solutions of this compound?
A4: To prepare a stock solution, dissolve solid this compound in an anhydrous organic solvent such as DMSO or ethanol. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice. Stock solutions should be stored in airtight, light-protected containers at -20°C or lower. For aqueous solutions, fresh preparation before each experiment is highly recommended to ensure potency and reproducibility.
Stability Data
The following tables provide illustrative quantitative data on the stability of a compound structurally similar to this compound under various stress conditions. This data is intended to serve as a general guideline for experimental design.
Table 1: Illustrative Degradation of a this compound Analog in Different Solvents and pH
| Solvent System | pH | Temperature (°C) | Duration (days) | Degradation (%) |
| Methanol (B129727) | Neutral | 25 | 7 | < 2% |
| Acetonitrile | Neutral | 25 | 7 | < 2% |
| DMSO | Neutral | 25 | 7 | < 1% |
| Water | 3.0 | 40 | 7 | ~5% |
| Water | 7.0 | 40 | 7 | ~10% |
| Water | 9.0 | 40 | 7 | ~25% |
Table 2: Illustrative Forced Degradation Data for a this compound Analog
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60 | ~15% |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 | ~40% |
| Oxidation | 3% H₂O₂ | 24 hours | 25 | ~20% |
| Thermal | Solid State | 48 hours | 80 | ~8% |
| Photolytic | 1.2 million lux hours | 24 hours | 25 | ~12% |
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
-
Possible Cause: Degradation due to solvent, pH, light, or temperature.
-
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using a high-purity, anhydrous organic solvent for stock solutions. If an aqueous buffer is necessary for your experiment, prepare the solution fresh before use.
-
pH Control: Buffer your aqueous solution to a slightly acidic or neutral pH (e.g., pH 5-7) to minimize base-catalyzed hydrolysis.
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.
-
Temperature Control: Store stock solutions at -20°C or -80°C. For working solutions, keep them on ice during the experiment if permissible.
-
Figure 1. Troubleshooting workflow for loss of this compound potency.
Issue 2: Inconsistent Results in Biological Assays
-
Possible Cause: Variable concentration of active this compound due to degradation during the assay.
-
Troubleshooting Steps:
-
Pre-assay Stability Check: Perform a time-course experiment under your assay conditions (media, temperature) without cells to quantify this compound degradation over the assay duration using HPLC.
-
Minimize Incubation Time: If significant degradation is observed, try to reduce the incubation time of your assay if the protocol allows.
-
Control for Degradation Products: If degradation is unavoidable, consider whether the degradation products have any biological activity that could interfere with your results. If so, you may need to purify your this compound solution immediately before use.
-
Figure 2. Logical steps to address inconsistent assay results.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Cool, neutralize with 1 mL of 0.1 M HCl, and dilute with mobile phase to a final concentration of 100 µg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase to a final concentration of 100 µg/mL.
-
-
Thermal Degradation:
-
Place solid this compound in a petri dish and expose to 80°C in a hot air oven for 48 hours.
-
Dissolve the stressed solid in methanol and dilute with mobile phase to a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose a 100 µg/mL solution of this compound in methanol to photostability chamber with an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt hours/square meter.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method.
References
Troubleshooting inconsistent results in Xylopine cytotoxicity experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xylopine in cytotoxicity assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions & Troubleshooting
Q1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values are a common challenge in cytotoxicity assays and can stem from several technical and biological factors.
Potential Causes and Solutions:
-
Cell-Related Variability:
-
Problem: High passage number can lead to genetic drift and altered drug sensitivity. Cell health and growth phase also significantly impact results.
-
Solution: Use cells with a consistent and low passage number. Always ensure cells are healthy and in the exponential growth phase with viability greater than 95% before seeding.[1]
-
-
Seeding Density:
-
Problem: Uneven cell distribution in microplate wells is a primary source of variability.[2]
-
Solution: Create a homogenous single-cell suspension. Gently swirl or pipette the cell suspension frequently while plating to prevent settling.[1][2] Optimizing the cell seeding density for your specific cell line and assay duration is critical.[3]
-
-
Compound Handling:
-
Problem: this compound is typically dissolved in a solvent like DMSO. Incomplete dissolution or precipitation at higher concentrations can lead to inaccurate dosing.
-
Solution: Ensure this compound is fully dissolved in the stock solution. Visually inspect for precipitates. The final solvent concentration should be consistent across all wells (including controls) and typically kept low (e.g., ≤0.1% DMSO) to avoid solvent-induced toxicity.
-
-
Pipetting and Dilution Errors:
-
Problem: Inaccuracies in serial dilutions or reagent addition lead to significant errors in the final concentration.
-
Solution: Use calibrated pipettes and proper technique. Ensure thorough mixing at each dilution step.
-
-
Edge Effects:
-
Problem: Wells on the perimeter of 96-well plates are prone to evaporation, altering media and compound concentrations.
-
Solution: To mitigate this, avoid using the outer wells for experimental samples. Fill them with sterile media or phosphate-buffered saline (PBS) to maintain humidity across the plate.
-
Q2: I am observing lower-than-expected cytotoxicity. What factors could be at play?
Several factors can lead to an underestimation of this compound's cytotoxic effects.
Potential Causes and Solutions:
-
Sub-optimal Cell Health:
-
Problem: Unhealthy cells or those in a lag growth phase may be less susceptible to cytotoxic agents.
-
Solution: Maintain proper cell culture conditions and use cells in the logarithmic growth phase.
-
-
Compound Stability:
-
Problem: Like many natural compounds, this compound's stability in culture media over long incubation periods (e.g., 72 hours) could be a factor.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the exposure of the compound to light.
-
-
Short Incubation Time:
-
Problem: The cytotoxic effects of this compound, which include inducing apoptosis, are time-dependent. Insufficient incubation time may not allow for the full cytotoxic cascade to occur.
-
Solution: Perform time-course experiments (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your cell line. This compound's effects are clearly demonstrated at both 24 and 48 hours.
-
-
Assay Interference:
-
Problem: this compound induces oxidative stress by increasing reactive oxygen species (ROS). This can interfere with assays that measure metabolic activity, such as MTT, potentially leading to an underestimation of cytotoxicity.
-
Solution: Run a cell-free control with media, this compound, and the assay reagent to check for direct chemical interactions. It is highly recommended to confirm results using an orthogonal assay that measures a different cell death marker, such as a lactate (B86563) dehydrogenase (LDH) assay for membrane integrity or a direct cell counting method like Trypan Blue exclusion.
-
Q3: My MTT assay results don't align with visual inspection or other viability assays. Why?
This discrepancy often arises because the MTT assay measures metabolic activity, not necessarily cell viability directly.
Potential Causes and Solutions:
-
Mechanism of Action: this compound is known to induce oxidative stress and mitochondrial depolarization. These actions directly impact mitochondrial function, which is what the MTT assay measures via the reduction of the tetrazolium salt. This can confound the results, as a decrease in signal may reflect metabolic inhibition rather than cell death.
-
Chemical Interference: Some compounds can chemically reduce the MTT reagent, leading to false-positive signals for viability. Plant extracts and polyphenolic compounds have been reported to interfere with the MTT assay.
-
Alternative Assays: To get a clearer picture of cytotoxicity, use assays based on different principles:
-
Membrane Integrity: Trypan Blue exclusion or LDH release assays directly measure cell death via loss of membrane integrity.
-
Apoptosis Markers: Annexin V/PI staining can differentiate between live, apoptotic, and necrotic cells.
-
ATP Content: Assays measuring intracellular ATP levels (e.g., CellTiter-Glo®) provide a sensitive measure of metabolically active cells.
-
Data Presentation: this compound Cytotoxicity
The cytotoxic activity of this compound has been evaluated across various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
|---|---|---|---|
| HCT116 | Colon Carcinoma | 72 h | 6.4 |
| HepG2 | Hepatocellular Carcinoma | 72 h | 12.1 |
| MCF7 | Breast Carcinoma | 72 h | 12.3 |
| K-562 | Leukemia | 72 h | 12.8 |
| B16-F10 | Melanoma | 72 h | 14.1 |
| HL-60 | Leukemia | 72 h | 15.6 |
| SCC-9 | Squamous Cell Carcinoma | 72 h | 25.1 |
| HSC-3 | Squamous Cell Carcinoma | 72 h | 26.6 |
| HCT116 (3D Spheroid) | Colon Carcinoma | 72 h | 24.6 |
Data sourced from studies on this compound's cytotoxic effects.
Table 2: Effect of this compound on HCT116 Cell Viability (Trypan Blue Exclusion)
| Concentration (µM) | Inhibition at 24h (%) | Inhibition at 48h (%) |
|---|---|---|
| 3.5 | 50.2% | 79.9% |
| 7.0 | 64.4% | 84.6% |
| 14.0 | 71.8% | 89.4% |
Data represents the mean from three independent experiments.
Visualizations: Pathways and Workflows
Caption: this compound-induced apoptotic signaling cascade.
Caption: Logical workflow for troubleshooting inconsistent results.
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using AlamarBlue® Assay
This protocol is adapted from methodologies used to assess this compound's cytotoxicity.
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Dilute the cell suspension to the optimized seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or media to the outer wells to reduce edge effects.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is ≤0.1%.
-
Remove the seeding medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Add 10 µL of AlamarBlue® reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence or absorbance using a plate reader (fluorescence: Ex/Em 560/590 nm; absorbance: 570 nm with a reference wavelength of 600 nm).
-
-
Data Analysis:
-
Subtract the background reading (media with AlamarBlue® only).
-
Express results as a percentage of the vehicle-treated control cells.
-
Calculate the IC50 value using non-linear regression analysis from at least three independent experiments.
-
Protocol 2: Caspase-3 Activation Assay (Colorimetric)
This protocol measures the activity of Caspase-3, a key executioner in apoptosis, which is activated by this compound.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at various concentrations for the desired time (e.g., 48 hours).
-
-
Cell Lysis:
-
Collect both adherent and floating cells and centrifuge.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
-
Assay Reaction:
-
Transfer the supernatant (cytosolic extract) to a fresh tube. Determine the protein concentration using a Bradford or BCA assay.
-
Add 50 µL of 2X reaction buffer to each sample.
-
Add 5 µL of the Caspase-3 colorimetric substrate (e.g., DEVD-pNA).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a plate reader.
-
Compare the absorbance of treated samples to the untreated control to determine the fold-increase in Caspase-3 activity.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This compound's mechanism involves the induction of oxidative stress. This protocol measures intracellular ROS levels.
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with this compound for a short duration (e.g., 1-3 hours). For a rescue experiment, pre-treat with an antioxidant like N-acetylcysteine (NAC) for 1 hour before adding this compound.
-
-
Probe Staining:
-
After treatment, collect the cells and wash them with saline or PBS.
-
Resuspend the cells in saline containing 5 µM of 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry:
-
Wash the cells with saline to remove excess probe.
-
Analyze the cell fluorescence immediately using a flow cytometer (Ex/Em ~488/525 nm).
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the treated samples and compare it to the untreated control.
-
References
Technical Support Center: Optimizing Xylopine Treatment
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the incubation time of Xylopine in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
A1: this compound is a natural aporphine (B1220529) alkaloid that demonstrates cytotoxic activity against various cancer cell lines.[1][2] Its primary mechanism involves inducing oxidative stress through the production of reactive oxygen/nitrogen species (ROS/RNS).[1][2][3] This leads to G2/M phase cell cycle arrest and triggers caspase-mediated apoptosis through a p53-independent pathway.
Q2: What is a typical starting concentration range and incubation time for this compound?
A2: For initial experiments, concentrations ranging from 3.5 µM to 14 µM are commonly used. The cytotoxic effects of this compound are both time- and dose-dependent. A standard initial time-course experiment should include 24, 48, and 72-hour incubation periods to determine the optimal window for your specific cell line and experimental endpoint.
Q3: How do I determine the optimal incubation time for my specific experiment?
A3: The ideal incubation time depends on the biological question and the assay being performed:
-
Signaling Pathway Analysis: To detect changes in protein phosphorylation or early apoptotic events like mitochondrial depolarization, shorter incubation times (e.g., up to 24 hours) may be sufficient.
-
Cell Viability and Cytotoxicity (IC50 determination): To observe significant changes in cell proliferation and determine IC50 values, longer incubation times of 48 to 72 hours are generally required.
-
Apoptosis Assays (e.g., Caspase-3 activation, DNA fragmentation): Intermediate time points, such as 24 to 48 hours, are often optimal for detecting these later-stage apoptotic markers.
The most effective method is to conduct a time-course experiment using a fixed, effective concentration of this compound and measure your endpoint at multiple time points (e.g., 24, 48, 72 hours).
Q4: In which cancer cell lines has this compound shown cytotoxic activity?
A4: this compound has demonstrated potent cytotoxicity in a range of cancer cell lines, including but not limited to: HCT116 (human colon carcinoma), MCF7 (human breast carcinoma), HepG2 (human hepatocellular carcinoma), K-562 (human chronic myelogenous leukemia), and B16-F10 (murine melanoma).
Data Presentation
Table 1: Cytotoxic Activity (IC50) of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Human Colon Carcinoma | 6.4 |
| K-562 | Human Chronic Myelogenous Leukemia | 7.9 |
| HL-60 | Human Promyelocytic Leukemia | 8.2 |
| B16-F10 | Murine Melanoma | 9.0 |
| HepG2 | Human Hepatocellular Carcinoma | 11.2 |
| MCF7 | Human Breast Carcinoma | 15.6 |
| HSC-3 | Human Oral Squamous Cell Carcinoma | 21.6 |
| SCC-9 | Human Oral Squamous Cell Carcinoma | 26.6 |
| Data sourced from studies with a 72-hour incubation period. |
Table 2: Time-Dependent Effects of this compound on HCT116 Cell Viability
This table illustrates the percentage of cell inhibition at different concentrations and time points.
| Concentration | 24-hour Incubation (Inhibition %) | 48-hour Incubation (Inhibition %) |
| 3.5 µM | ~20% | ~35% |
| 7.0 µM | ~30% | ~55% |
| 14.0 µM | ~45% | ~75% |
| Data is approximate, based on graphical representations from studies on HCT116 cells. |
Experimental Protocols
Protocol: Determining Optimal Incubation Time via Time-Course Cytotoxicity Assay
This protocol outlines a general method for determining the optimal incubation time for this compound treatment using a common metabolic assay like AlamarBlue or MTT.
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density that prevents confluence during the longest time point (e.g., 72-96 hours).
-
Allow cells to adhere and recover by incubating overnight at 37°C, 5% CO2.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete cell culture medium to achieve a range of final concentrations (e.g., 3.5, 7, and 14 µM).
-
Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the cells and replace it with the medium containing the different this compound concentrations and controls.
-
-
Incubation:
-
Incubate separate plates for each time point (e.g., 24h, 48h, 72h). This avoids repeated handling of a single plate.
-
-
Viability Assessment:
-
At the end of each designated incubation period, add the viability reagent (e.g., MTT, AlamarBlue) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration at each time point relative to the vehicle control.
-
Plot cell viability versus incubation time for a key concentration to visualize the time-dependent effect. The optimal time is typically the point that provides a significant and reproducible effect suitable for your downstream assay.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable cytotoxic effect. | 1. Suboptimal Incubation Time: The treatment duration may be too short to induce apoptosis or cell cycle arrest. 2. Low Concentration: The this compound concentration may be too low for the specific cell line. | 1. Perform a Time-Course Experiment: Test longer incubation points (e.g., 48h, 72h, or even 96h). 2. Increase Concentration: Perform a dose-response experiment with a higher concentration range. |
| High variability between replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers at the start of the experiment. 2. Edge Effects: Evaporation in the outer wells of the 96-well plate can alter cell growth and drug concentration. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Minimize Edge Effects: Do not use the outermost wells for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Cell death observed in vehicle control wells. | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high and toxic to the cells. | 1. Reduce Solvent Concentration: Ensure the final solvent concentration is non-toxic for your cell line (typically ≤0.5%). Run a solvent toxicity curve if needed. |
| Unexpected increase in cell proliferation at low this compound concentrations. | 1. Hormesis: Some compounds can have a stimulatory effect at very low doses. 2. Experimental Artifact: May be due to variability at the low end of the dose-response curve. | 1. Acknowledge and Report: This is a known phenomenon. Focus on the inhibitory part of the curve for IC50 calculation. 2. Refine Assay Conditions: Ensure consistent cell seeding and accurate dilutions to improve data quality. |
Visualizations
References
- 1. This compound - Lifeasible [lifeasible.com]
- 2. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to assess the purity of an extracted Xylopine sample?
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the purity of an extracted Xylopine sample.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of an extracted this compound sample?
A1: The purity of a this compound sample is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis, providing accurate data on the percentage of this compound and any impurities.[1][2] Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment.[1][3] For structural confirmation and to rule out isomeric impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.[1][4][5][6]
Q2: How can I perform a quick preliminary check of my sample's purity?
A2: Thin-Layer Chromatography (TLC) is an effective and primitive method for a rapid preliminary purity check.[1] A pure compound should ideally show a single spot on the TLC plate.[1] Running the sample on different TLC systems, such as normal-phase and reverse-phase, can increase confidence in its purity if a single spot is consistently observed.[1]
Q3: Which method provides the most accurate quantitative purity assessment?
A3: High-Performance Liquid Chromatography (HPLC) is considered the gold standard for accurate quantitative purity assessment.[1][7] When properly validated, an HPLC method can determine the purity of this compound as a percentage of the total detected components by peak area. Chiral HPLC methods can also be developed to determine enantiomeric purity.[4][7][8]
Q4: How do I confirm the chemical identity of my this compound sample?
A4: Confirming the chemical identity involves spectroscopic analysis. 1H NMR and 13C NMR spectroscopy provide detailed information about the molecular structure, allowing you to confirm that you have synthesized or isolated the correct compound.[5][9][10] Mass Spectrometry (MS) confirms the molecular weight of the compound.[11] Comparing the obtained spectra with known reference spectra for this compound is the definitive way to confirm its identity.
Q5: What are common sources of impurities in an extracted this compound sample?
A5: Impurities in a sample extracted from a natural source can include other alkaloids with similar structures, residual solvents from the extraction and purification process, and degradation products if the sample has been handled or stored improperly.[12] Excipients or other components from the source material can also be present.[12]
Purity Assessment Workflow
The following diagram illustrates a general workflow for assessing the purity of an extracted this compound sample.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Determining the purity of samples from natural products by coupling HPLC and CCD spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of TLC and Different Micro TLC Techniques in Analysis of Tropane Alkaloids and Their Derivatives Mixture from Datura Inoxia Mill. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Directed Non-targeted Mass Spectrometry and Chemical Networking for Discovery of Eicosanoids and Related Oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
Addressing precipitation of Xylopine in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the issue of Xylopine precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound in cell culture medium can occur for several reasons:
-
Low Solubility in Aqueous Solutions: this compound, like many organic compounds, has limited solubility in aqueous environments such as cell culture media.
-
High Final Concentration: The concentration of this compound in the media may exceed its solubility limit.
-
Improper Dissolution of Stock Solution: If the this compound is not fully dissolved in the stock solvent, it will precipitate when added to the aqueous media.
-
Solvent Shock: Adding a concentrated stock solution (e.g., in DMSO) too quickly to the media can cause the compound to crash out of solution.
-
Low Temperature of Media: Adding the stock solution to cold media can decrease the solubility of this compound.
-
pH of the Media: The pH of the cell culture medium can affect the solubility of this compound.[1]
-
Interaction with Media Components: Components in the media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[2][3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Based on published research, Dimethyl Sulfoxide (DMSO) is an effective solvent for preparing this compound stock solutions for use in cell culture.[4][5] It is crucial to use a high-purity, anhydrous grade of DMSO to prevent the introduction of water, which can affect solubility.
Q3: What is a typical concentration range for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. In studies with HCT116 human colon carcinoma cells, IC50 values (the concentration that inhibits 50% of cell growth) were observed in the micromolar range. For example, IC50 values for different cancer cell lines ranged from 6.4 to 26.6 μM after 72 hours of incubation.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Can I pre-mix this compound in the media and store it?
It is generally not recommended to store cell culture media containing this compound for extended periods. The stability of this compound in media over time is not well-documented, and there is a risk of degradation or precipitation during storage. It is best practice to prepare fresh media with this compound for each experiment.
Troubleshooting Guide: this compound Precipitation
If you observe precipitation after adding this compound to your cell culture medium, follow these steps to identify and resolve the issue.
Decision-Making Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Troubleshooting Steps in Detail
| Step | Check | Possible Cause | Recommended Action |
| 1 | Stock Solution | The this compound may not be fully dissolved in the DMSO stock. | Visually inspect the stock solution for any particulate matter. If not clear, try gentle warming (up to 37°C) and vortexing to aid dissolution. If precipitation persists, prepare a fresh stock solution, ensuring the this compound is completely dissolved before use.[6] |
| 2 | Final Concentration | The final concentration of this compound in the media may be too high, exceeding its solubility limit. | Review the final concentration used. Consider performing a serial dilution to determine the concentration at which precipitation occurs. It may be necessary to use a lower final concentration. |
| 3 | Dilution Method | "Solvent shock" can occur if the DMSO stock is added too quickly to the aqueous media. | Pre-warm the cell culture medium to 37°C before adding the this compound stock. Add the stock solution dropwise while gently swirling the media to ensure rapid and even dispersal.[6] |
| 4 | Solvent Concentration | The final concentration of the solvent (e.g., DMSO) in the media might be too high, which can be toxic to cells. | Ensure the final concentration of DMSO in the cell culture medium is typically below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[7][8] |
| 5 | Media Condition | The age, pH, or composition of the media could be a factor. | Use fresh, pre-warmed media for your experiments. Ensure the pH of the media is within the optimal range for your cells. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Diluting this compound Stock Solution into Cell Culture Media
This protocol is designed to minimize the risk of precipitation when introducing the DMSO-based this compound stock into your aqueous cell culture medium.
Caption: Recommended workflow for diluting this compound stock in media.
-
Pre-warm the Media: Place the required volume of cell culture medium in a 37°C water bath or incubator until it reaches temperature.
-
Prepare the Stock Solution: Thaw an aliquot of your this compound stock solution at room temperature.
-
Dilute the Stock:
-
Calculate the volume of the stock solution needed to achieve your desired final concentration.
-
While gently swirling the pre-warmed media, add the this compound stock solution drop-by-drop. This ensures that the stock solution is rapidly dispersed.
-
-
Mix and Use: After adding the stock solution, gently mix the media by inverting the tube or flask a few times. Use the media immediately in your cell culture experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. Effect of cell culture medium components on color of formulated monoclonal antibody drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon [mdpi.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Selecting appropriate positive controls for Xylopine experiments
This guide provides researchers, scientists, and drug development professionals with essential information for selecting and using appropriate positive controls in experiments involving Xylopine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is an aporphine (B1220529) alkaloid known for its cytotoxic activity against various cancer cell lines.[1][2] Its primary mechanisms of action include:
-
Induction of Oxidative Stress: this compound increases the production of reactive oxygen species (ROS), such as hydrogen peroxide and nitric oxide, leading to cellular damage.[2][3]
-
Cell Cycle Arrest: It causes a block in the G2/M phase of the cell cycle.[4]
-
Induction of Apoptosis: this compound triggers programmed cell death through a caspase-mediated pathway, which is independent of p53. This involves the loss of mitochondrial membrane potential and the activation of caspase-3.
Q2: Why is a positive control essential in my this compound experiment?
A positive control is crucial for validating your experimental setup. It is a sample treated with a substance known to produce the expected effect. Using a positive control confirms that your assay system (cells, reagents, and instruments) is working correctly and is capable of detecting the biological response you are measuring. For example, if you are measuring apoptosis, a positive control ensures that your assay can indeed detect apoptosis when it occurs.
Q3: How do I choose the right positive control for my specific assay?
The choice of a positive control depends on the biological process you are investigating. You should select a well-characterized compound that induces the same effect as this compound through a known mechanism. The following sections provide specific recommendations for different types of assays commonly performed with this compound.
Troubleshooting Guide: Positive Controls for Key Assays
Cell Viability and Cytotoxicity Assays (e.g., MTT, MTS)
Problem: I am testing the cytotoxic effect of this compound using an MTT assay, but I'm unsure if my assay is sensitive enough. What positive control should I use?
Solution: Use a well-established cytotoxic agent to confirm that your cells are responsive and the assay can detect a decrease in viability. Doxorubicin or Etoposide are excellent choices as they are known to induce cell death in a wide range of cancer cell lines.
Workflow for Selecting a Cytotoxicity Positive Control
Caption: Workflow for selecting and validating a positive control.
Table 1: Recommended Positive Controls for Cytotoxicity Assays
| Positive Control | Mechanism of Action | Typical Concentration Range | Target Cell Lines |
| This compound (Test) | Induces oxidative stress, G2/M arrest, apoptosis | IC50: 6.4 - 26.6 µM (72h) | HCT116, HepG2, MCF7, etc. |
| Doxorubicin | DNA intercalator, Topoisomerase II inhibitor | 0.5 - 5.0 µM | Broad range of cancer cells |
| Etoposide | Topoisomerase II inhibitor, induces DNA breaks | 10 - 50 µM | Jurkat, HeLa, and others |
| Staurosporine | Broad-spectrum protein kinase inhibitor | 1 - 2 µM | Most cell lines |
Apoptosis Assays (e.g., Western Blot for Caspases, Annexin V Staining)
Problem: I am performing a Western blot to detect cleaved caspase-3 after this compound treatment, but I'm not seeing a band. How can I be sure my antibody and detection system are working?
Solution: Use a known apoptosis inducer like Etoposide or Staurosporine. Treating your cells with one of these agents should produce a strong signal for cleaved caspase-3, confirming your protocol is effective. For Annexin V staining, a common method for creating a positive control is to briefly heat-shock the cells (e.g., 55°C for 20 minutes) to induce cell death.
This compound-Induced Apoptosis Signaling Pathway
Caption: Simplified pathway of this compound-induced apoptosis.
Table 2: Recommended Positive Controls for Apoptosis Assays
| Positive Control | Apoptosis Induction Mechanism | Assay Suitability | Typical Concentration |
| This compound (Test) | ROS-mediated mitochondrial pathway | Western Blot, Annexin V, DNA laddering | 3.5 - 14 µM (24-48h) |
| Etoposide | DNA damage, Topoisomerase II inhibition | Western Blot (Caspases, PARP), Annexin V | Varies by cell line (e.g., Jurkat) |
| Staurosporine | Potent, rapid apoptosis induction | Annexin V, Caspase activity assays | 1 - 2 µM for >4 hours |
| Doxorubicin | DNA damage response | Annexin V, Western Blot | 0.5 - 5.0 µM (6-48h) |
| Heat Shock | General cell death induction | Annexin V (late apoptosis/necrosis) | 55°C for 20 min |
Other Potential Assays
While this compound is primarily studied for its cytotoxic effects, related aporphine alkaloids are investigated for other activities. If your research extends to these areas, consider the following controls.
Table 3: Positive Controls for Other Relevant Assays
| Assay Type | Biological Process | Recommended Positive Control | Mechanism / Rationale |
| Anti-Inflammatory | Inhibition of inflammatory mediators (e.g., NO) | Lipopolysaccharide (LPS) | Induces a strong inflammatory response in macrophages (e.g., RAW 264.7) |
| Anti-Inflammatory | Inhibition of protein denaturation | Diclofenac Sodium | A standard non-steroidal anti-inflammatory drug (NSAID) used as a reference compound |
| Calcium Channel Blockade | Inhibition of Ca2+ influx | Verapamil | A well-known L-type calcium channel blocker |
| Dopamine D2 Receptor Antagonism | Receptor binding or functional response | Haloperidol or Spiperone | Potent and well-characterized D2 receptor antagonists |
Detailed Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard procedures for measuring cellular metabolic activity as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and your selected positive control (e.g., Doxorubicin). Remove the old medium and add 100 µL of medium containing the test compounds. Include untreated and vehicle-only wells as negative controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well.
-
Reading: Place the plate on a shaker for 10-15 minutes to fully dissolve the formazan crystals. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Protocol 2: Western Blot for Apoptosis Markers (Cleaved Caspase-3)
This protocol outlines the key steps for detecting apoptosis-related proteins via Western blotting.
Experimental Workflow for Western Blot
Caption: Step-by-step workflow for a typical Western blot experiment.
-
Sample Preparation: Treat cells with this compound or a positive control (e.g., Etoposide) for the desired time. Harvest and lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein from each sample onto a polyacrylamide gel and separate them by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target (e.g., cleaved caspase-3) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply a chemiluminescent substrate and capture the signal using an imaging system. The positive control lane should show a distinct band at the correct molecular weight for cleaved caspase-3 (approx. 17-20 kDa).
References
- 1. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Lifeasible [lifeasible.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Xylopine and Doxorubicin
A comprehensive guide for researchers and drug development professionals on the cytotoxic properties of the natural alkaloid Xylopine versus the conventional chemotherapeutic agent Doxorubicin (B1662922).
This guide provides a detailed comparison of the cytotoxic effects of this compound, a naturally occurring aporphine (B1220529) alkaloid, and Doxorubicin, a widely used chemotherapy drug. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to evaluate their potential therapeutic applications.
I. Overview of Cytotoxic Profiles
This compound has demonstrated significant cytotoxic activity against various cancer cell lines.[1][2][3] In contrast, Doxorubicin is a well-established anthracycline antibiotic with potent anticancer properties, though its clinical use is often limited by severe side effects.[4][5] This comparison will delve into their differential effects on cancer cells, focusing on their potency, mechanisms of action, and selectivity.
II. Quantitative Analysis of Cytotoxicity
The cytotoxic potential of both compounds has been evaluated across a range of cancer cell lines, with IC50 values serving as a primary metric for comparison. The following tables summarize the available data.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72h incubation) [1]
| Cell Line | Histological Type | IC50 (µM) |
| HCT116 | Human colon carcinoma | 6.4 |
| HepG2 | Human hepatocellular carcinoma | 9.3 |
| HL-60 | Human promyelocytic leukemia | 11.0 |
| K-562 | Human chronic myelogenous leukemia | 7.8 |
| B16-F10 | Murine melanoma | 9.6 |
| MCF7 | Human breast carcinoma | 12.1 |
| SCC-9 | Human oral squamous cell carcinoma | 26.6 |
| HSC-3 | Human oral squamous cell carcinoma | 16.1 |
Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Histological Type | Incubation Time | IC50 (µM) |
| B16-F10 | Murine melanoma | 72h | 0.03[1] |
| MCF7 | Human breast carcinoma | 72h | 1.1[1] |
| HepG2 | Human hepatocellular carcinoma | 24h | 12.2[6] |
| UMUC-3 | Bladder cancer | 24h | 5.1[6] |
| TCCSUP | Bladder cancer | 24h | 12.6[6] |
| BFTC-905 | Bladder cancer | 24h | 2.3[6] |
| HeLa | Cervical carcinoma | 24h | 2.9[6] |
| M21 | Skin melanoma | 24h | 2.8[6] |
| A549 | Lung cancer | 48h | 1.50[5] |
| PC3 | Prostate cancer | 48h | 8.00[5] |
| LNCaP | Prostate cancer | 48h | 0.25[5] |
| AMJ13 | Breast cancer | Not Specified | 223.6 µg/ml |
| MDA-MB-231 | Breast cancer | 48h | 6.602[7] |
Table 3: Selectivity Index of this compound and Doxorubicin (72h incubation) [1]
The selectivity index (SI) is a ratio of the IC50 value in non-cancer cells to the IC50 value in cancer cells, indicating the compound's relative safety for normal cells.
| Cancer Cell Line | This compound SI (MRC-5) | Doxorubicin SI (MRC-5) | This compound SI (PBMC) | Doxorubicin SI (PBMC) |
| HCT116 | 3.8 | 15 | 2.9 | 52 |
| HepG2 | 2.6 | 15 | 2.0 | 52 |
| HL-60 | 1.3 | 5 | 1.0 | 17.3 |
| K-562 | 3.1 | 5 | 2.4 | 17.3 |
| B16-F10 | 2.5 | 50 | 1.9 | 173.3 |
| MCF7 | 2.0 | 1.4 | 1.5 | 4.7 |
| SCC-9 | 0.9 | 3 | 0.7 | 10.4 |
| HSC-3 | 1.5 | 5 | 1.2 | 17.3 |
III. Mechanisms of Cytotoxic Action
This compound
This compound induces cytotoxicity through a multi-faceted mechanism primarily involving the induction of oxidative stress and cell cycle arrest, ultimately leading to apoptosis.[1][2][3][8]
-
Oxidative Stress: this compound treatment leads to an increase in reactive oxygen/nitrogen species (ROS/RNS), including hydrogen peroxide and nitric oxide, while decreasing glutathione (B108866) levels in cancer cells.[2][9]
-
Cell Cycle Arrest: It causes a block at the G2/M phase of the cell cycle, preventing cell division.[2][3][8]
-
Apoptosis Induction: this compound triggers caspase-mediated apoptosis through a p53-independent pathway.[1][2][8] This is characterized by mitochondrial depolarization, caspase-3 activation, and internucleosomal DNA fragmentation.[2][3][8]
Doxorubicin
Doxorubicin's cytotoxic effects are attributed to several mechanisms, making it a complex and potent anticancer agent.[10][11]
-
DNA Intercalation and Topoisomerase II Poisoning: Doxorubicin intercalates into DNA, obstructing the action of topoisomerase II, which leads to DNA double-strand breaks and inhibits replication and transcription.[11][12]
-
Generation of Reactive Oxygen Species (ROS): The metabolism of Doxorubicin produces semiquinone free radicals, which react with oxygen to generate superoxide (B77818) ions and other ROS, causing oxidative damage to cellular components.[11][13]
-
Induction of Apoptosis and Senescence: DNA damage and oxidative stress triggered by Doxorubicin activate signaling pathways that lead to programmed cell death (apoptosis) and cellular senescence.[12]
IV. Experimental Protocols
Detailed methodologies for the key assays used to evaluate the cytotoxic effects of this compound and Doxorubicin are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[14][15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[14]
-
Compound Treatment: Treat the cells with various concentrations of this compound or Doxorubicin and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[14]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
-
Cell Culture and Treatment: Culture cells and treat them with the test compounds. Include controls for spontaneous and maximum LDH release.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.[16][17]
-
Reaction Mixture: Add the LDH reaction mixture to each well.[17]
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.[17]
-
Stop Solution: Add a stop solution to terminate the reaction.[17]
-
Absorbance Reading: Measure the absorbance at 490 nm.
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]
-
Cell Collection: Harvest both adherent and floating cells and wash them with PBS.[18][19]
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer.[20]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[18]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20][21]
-
Analysis: Analyze the stained cells by flow cytometry.[18][20] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[18]
V. Conclusion
This guide provides a comparative overview of the cytotoxic effects of this compound and Doxorubicin. While Doxorubicin exhibits broad and potent anticancer activity, its clinical utility is hampered by significant toxicity. This compound emerges as a promising natural compound with a distinct mechanism of action centered on oxidative stress and p53-independent apoptosis. Further research is warranted to fully elucidate the therapeutic potential of this compound and its selectivity for cancer cells, which may offer a safer alternative or adjunct to conventional chemotherapy.
References
- 1. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound - Lifeasible [lifeasible.com]
- 4. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. ijpsonline.com [ijpsonline.com]
- 8. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Apoptosis Protocols | USF Health [health.usf.edu]
A Comparative Guide to Xylopine Versus Other Aporphine Alkaloids in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the aporphine (B1220529) alkaloid xylopine with other notable aporphine alkaloids in the context of cancer therapy. The information presented is based on available experimental data to facilitate objective evaluation and inform future research directions.
Executive Summary
Aporphine alkaloids, a diverse class of isoquinoline (B145761) alkaloids, have garnered significant interest in oncology research due to their potent cytotoxic and antitumor properties. Among these, this compound has emerged as a promising candidate, demonstrating broad-spectrum anticancer activity. This guide compares the efficacy and mechanisms of action of this compound with other well-studied aporphine alkaloids, including liriodenine, boldine, and glaucine. While direct comparative studies are limited, this compilation of data from various sources offers valuable insights into their relative potencies and therapeutic potential.
Data Presentation: Comparative Cytotoxicity of Aporphine Alkaloids
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other aporphine alkaloids against various cancer cell lines. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Table 1: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 6.4 |
| HL-60 | Promyelocytic Leukemia | 8.8 |
| K-562 | Chronic Myelocytic Leukemia | 11.2 |
| B16-F10 | Murine Melanoma | 13.5 |
| HepG2 | Hepatocellular Carcinoma | 15.2 |
| MCF7 | Breast Adenocarcinoma | 24.3 |
| HSC-3 | Oral Squamous Cell Carcinoma | 25.8 |
| SCC-9 | Oral Squamous Cell Carcinoma | 26.6 |
Table 2: Comparative Cytotoxicity (IC50) of Various Aporphine Alkaloids
| Alkaloid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Liriodenine | A549 | Lung Carcinoma | 1.82 | [2] |
| HCT-116 | Colon Carcinoma | 2.22 | [2] | |
| MCF-7 | Breast Adenocarcinoma | 1.5 | [2] | |
| HeLa | Cervical Carcinoma | 4.2 | [3] | |
| Boldine | Kasumi-1 | Acute Myeloid Leukemia | 46 | |
| KG-1 | Acute Myeloid Leukemia | 116 | ||
| K-562 | Chronic Myelocytic Leukemia | 145 | ||
| Glaucine | MCF-7 | Breast Adenocarcinoma | >30 (inhibits invasion) | |
| MDA-MB-231 | Breast Adenocarcinoma | >30 (inhibits invasion) | ||
| Neolitsine | HeLa | Cervical Carcinoma | 21.6 | |
| 3T3 | Murine Fibrosarcoma | 21.4 | ||
| Actinodaphnine | HL-60 | Promyelocytic Leukemia | 15.4 | |
| Mel-5 | Melanoma | 25.7 |
Mechanisms of Action: A Comparative Overview
This compound and other aporphine alkaloids exert their anticancer effects through various mechanisms, primarily by inducing apoptosis and causing cell cycle arrest.
This compound:
-
Induces Oxidative Stress: this compound treatment leads to an increase in reactive oxygen species (ROS), contributing to cellular damage and apoptosis.
-
G2/M Phase Cell Cycle Arrest: It causes an accumulation of cells in the G2/M phase of the cell cycle, preventing cell division.
-
Caspase-Mediated Apoptosis: this compound triggers the intrinsic apoptosis pathway in a p53-independent manner, involving mitochondrial membrane depolarization and activation of caspase-3.
Other Aporphine Alkaloids:
-
Liriodenine: Induces apoptosis through the mitochondrial signaling pathway and can inhibit topoisomerase II.
-
Boldine: Induces apoptosis and causes cell cycle arrest at the G2/M phase. It has also been reported to inhibit telomerase.
-
Glaucine: Primarily known for its anti-invasive and anti-migratory effects by inhibiting MMP-9 gene expression through the suppression of NF-κB activation.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
References
Validating the in vitro anticancer activity of Xylopine in animal models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro anticancer activity of Xylopine, an aporphine (B1220529) alkaloid, with established chemotherapeutic agents. While in vitro studies demonstrate significant potential, this guide also highlights the critical need for in vivo validation in animal models to bridge the gap between laboratory findings and clinical application.
Executive Summary
This compound has emerged as a promising natural compound with potent cytotoxic effects against a broad spectrum of cancer cell lines. Extensive in vitro research demonstrates its ability to induce cancer cell death through multiple mechanisms, including the induction of oxidative stress, cell cycle arrest, and apoptosis. This guide synthesizes the available preclinical data, presenting a clear comparison of this compound's efficacy with standard-of-care drugs like Doxorubicin and Oxaliplatin. However, a significant gap exists in the literature regarding the in vivo anticancer activity of isolated this compound. This lack of animal model data is a crucial missing link in its developmental pathway as a potential therapeutic agent. This document outlines the knowns and unknowns to guide future research priorities.
In Vitro Anticancer Activity of this compound
This compound has demonstrated significant cytotoxic activity against a variety of human cancer cell lines in laboratory settings. Its efficacy is most pronounced in colon, breast, and liver cancer cells.
Table 1: Comparative Cytotoxicity (IC50) of this compound and Standard Chemotherapeutic Drugs [1]
| Cell Line | Cancer Type | This compound (µM) | Doxorubicin (µM) | Oxaliplatin (µM) |
| HCT116 | Colon Carcinoma | 6.4 | 0.2 | 1.0 |
| MCF7 | Breast Carcinoma | 12.8 | 1.1 | 5.9 |
| HepG2 | Hepatocellular Carcinoma | 9.8 | 0.3 | 2.5 |
| K-562 | Chronic Myelogenous Leukemia | 10.2 | 0.1 | Not Determined |
| HL-60 | Promyelocytic Leukemia | 7.5 | 0.05 | Not Determined |
| B16-F10 | Murine Melanoma | 15.6 | 0.03 | 0.1 |
| SCC-9 | Oral Squamous Cell Carcinoma | 26.6 | Not Determined | Not Determined |
| HSC-3 | Oral Squamous Cell Carcinoma | 18.9 | Not Determined | Not Determined |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
In vitro studies have elucidated the molecular mechanisms by which this compound exerts its anticancer effects. The primary pathways involved are the induction of oxidative stress, cell cycle arrest at the G2/M phase, and the triggering of caspase-mediated apoptosis, which notably occurs through a p53-independent pathway.[1][2][3]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for In Vitro Analysis
References
- 1. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Xylopine's mechanism with other topoisomerase inhibitors
In the landscape of cancer therapeutics, topoisomerase inhibitors stand as a critical class of drugs that disrupt DNA replication and ultimately trigger cancer cell death. This guide provides a comparative analysis of the aporphine (B1220529) alkaloid Xylopine and its potential mechanism of action in relation to established topoisomerase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data and methodologies.
Mechanism of Action: Topoisomerase Inhibition
Topoisomerases are essential enzymes that resolve topological challenges in DNA during processes like replication and transcription.[1][2] They function by creating transient breaks in the DNA backbone, allowing the strands to pass through each other and then resealing the break.[3][4] Topoisomerase inhibitors interfere with this process, leading to the accumulation of DNA strand breaks and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.[2]
There are two main types of topoisomerase inhibitors:
-
Topoisomerase I inhibitors target the enzyme responsible for creating single-strand breaks in DNA.
-
Topoisomerase II inhibitors target the enzyme that creates double-strand breaks.
Within these classes, inhibitors can be further categorized as:
-
Topoisomerase poisons: These agents stabilize the transient complex formed between the topoisomerase enzyme and the cleaved DNA, preventing the re-ligation of the DNA strands. This leads to an accumulation of DNA breaks.
-
Catalytic inhibitors: These inhibitors interfere with the enzymatic activity of topoisomerase without stabilizing the cleavage complex. They might, for example, prevent the enzyme from binding to DNA or block its ATP binding site.
This compound: An Aporphine Alkaloid with Cytotoxic Properties
This compound is an aporphine alkaloid that has demonstrated cytotoxic activity against various cancer cell lines. Studies have shown that this compound can induce G2/M phase cell cycle arrest and trigger caspase-mediated apoptosis in cancer cells. While the precise mechanism of its anticancer activity is still under full investigation, its classification as an aporphine alkaloid suggests a potential role as a topoisomerase II inhibitor.
Research on other aporphine alkaloids, such as (+)-dicentrine, has shown that they can act as topoisomerase II inhibitors. The proposed mechanism involves the ability of these molecules to adopt a relatively planar conformation, allowing them to intercalate between the base pairs of DNA. This DNA intercalation is believed to be a key factor in their ability to inhibit topoisomerase II. However, it is important to note that one study reported that this compound failed to induce DNA intercalation in their specific experimental setup. This suggests that this compound's primary mode of action might differ from other aporphine alkaloids or that its intercalating ability is context-dependent.
Comparative Data on Inhibitory Activity
| Compound | Target | Assay | IC50 (µM) | Cell Line | Reference |
| This compound | Cytotoxicity | AlamarBlue Assay | 6.4 - 26.6 | HCT116, MCF7, HepG2, etc. | |
| Doxorubicin (B1662922) | Topoisomerase II | Cytotoxicity | 0.03 - 1.1 | B16-F10, MCF7, etc. | |
| Etoposide (B1684455) | Topoisomerase II | DNA Cleavage | 6 - 45 | (in vitro) |
Note: The IC50 values for this compound represent its cytotoxic effect on cancer cells, which may or may not be solely due to topoisomerase inhibition. The IC50 values for doxorubicin and etoposide are provided for context as established topoisomerase II inhibitors.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed mechanisms of topoisomerase II inhibition.
Caption: Experimental workflow for assessing topoisomerase inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize topoisomerase inhibitors. Specific details may vary between laboratories and studies.
Topoisomerase I DNA Relaxation Assay
-
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
-
Methodology:
-
A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I reaction buffer, and varying concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., camptothecin) as a positive control.
-
Purified human topoisomerase I enzyme is added to the mixture.
-
The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped by the addition of a stop solution containing SDS and a DNA loading dye.
-
The DNA samples are then subjected to agarose gel electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
The gel is stained with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light.
-
Inhibition is determined by the reduction in the amount of relaxed DNA compared to the control without the inhibitor. The IC50 value is the concentration of the compound that inhibits 50% of the enzyme's relaxation activity.
-
Topoisomerase II DNA Decatenation Assay
-
Principle: This assay assesses the ability of a compound to inhibit the decatenation (disentanglement) of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.
-
Methodology:
-
A reaction mixture is prepared containing kDNA, topoisomerase II reaction buffer (containing ATP), and various concentrations of the test compound or a known inhibitor (e.g., etoposide).
-
Purified human topoisomerase II enzyme is added to the mixture.
-
The reaction is incubated at 37°C for a set time.
-
The reaction is terminated, and the DNA is resolved by agarose gel electrophoresis.
-
The gel is stained and visualized. Inhibition is observed as a decrease in the amount of decatenated DNA minicircles released from the kDNA network. The IC50 value is calculated as the concentration of the compound that inhibits 50% of the decatenation activity.
-
Topoisomerase II DNA Cleavage Assay
-
Principle: This assay determines if a compound acts as a topoisomerase II poison by stabilizing the cleavage complex, leading to an increase in linear DNA.
-
Methodology:
-
A reaction mixture is prepared with supercoiled plasmid DNA, topoisomerase II, and the test compound.
-
After incubation at 37°C, SDS and proteinase K are added. SDS denatures the topoisomerase II, and proteinase K digests the enzyme, leaving a break in the DNA if a cleavage complex was stabilized.
-
The DNA is then analyzed by agarose gel electrophoresis.
-
An increase in the amount of linear plasmid DNA indicates that the compound is a topoisomerase II poison.
-
Conclusion
This compound, an aporphine alkaloid, exhibits significant cytotoxic effects against cancer cells, a characteristic it shares with known topoisomerase inhibitors. While its precise mechanism of action is not fully elucidated, its structural similarity to other topoisomerase II-inhibiting aporphine alkaloids suggests a potential, similar mechanism involving DNA intercalation. However, the lack of direct experimental evidence for this compound's topoisomerase II inhibition and a conflicting report on its DNA intercalation ability highlight the need for further investigation. Future studies focusing on in vitro topoisomerase assays with purified enzymes are crucial to definitively characterize this compound's role, if any, as a topoisomerase inhibitor and to understand its full therapeutic potential.
References
- 1. Topoisomerase II inhibition by aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Inhibition of topoisomerase II by liriodenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Xylopine's Cytotoxic Efficacy: A Comparative Analysis in Drug-Sensitive Cancer Cell Lines
For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic efficacy of Xylopine, an aporphine (B1220529) alkaloid, across a panel of drug-sensitive cancer cell lines. While direct comparative data on corresponding drug-resistant cell lines is not currently available in the reviewed literature, this document summarizes existing experimental data, details relevant experimental protocols, and visualizes the known signaling pathways to facilitate further research and drug development efforts. Aporphine alkaloids as a class have shown potential in overcoming multidrug resistance, suggesting a promising avenue for future investigation into this compound's activity in resistant phenotypes.
Quantitative Data Summary
The cytotoxic activity of this compound has been evaluated in several human cancer cell lines, with the half-maximal inhibitory concentration (IC50) values determined after 72 hours of incubation. The results, summarized in the table below, demonstrate a broad spectrum of activity. For comparison, data for the conventional chemotherapeutic agents Doxorubicin and Oxaliplatin are also included.
| Cell Line | Cancer Type | This compound IC50 (µM)[1][2] | Doxorubicin IC50 (µM)[1][2] | Oxaliplatin IC50 (µM)[1][2] |
| HCT116 | Colon Carcinoma | 6.4 | >10 | 0.4 |
| HL-60 | Promyelocytic Leukemia | 14.1 | 0.09 | 2.5 |
| K-562 | Chronic Myelogenous Leukemia | 7.7 | 0.09 | 0.9 |
| HepG2 | Hepatocellular Carcinoma | 9.2 | 0.1 | 1.0 |
| MCF7 | Breast Carcinoma | 12.1 | 1.1 | 5.9 |
| B16-F10 | Murine Melanoma | 9.5 | 0.03 | 0.1 |
| HSC-3 | Oral Squamous Cell Carcinoma | 12.3 | 0.3 | 2.3 |
| SCC-9 | Oral Squamous Cell Carcinoma | 26.6 | 0.5 | Not Determined |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy.
Cell Viability Assay (alamarBlue Assay)[2]
-
Cell Seeding: Adherent cancer cells were seeded in 96-well plates at a density of 7 x 10⁴ cells/mL, while suspension cells were seeded at 3 x 10⁵ cells/mL in 100 µL of appropriate culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, cells were treated with various concentrations of this compound (dissolved in DMSO). Doxorubicin and Oxaliplatin were used as positive controls.
-
Incubation: The plates were incubated for 72 hours.
-
Assay: Following the incubation period, alamarBlue reagent was added to each well, and the plates were incubated for a further period to allow for color development.
-
Data Analysis: The absorbance was measured using a microplate reader, and the IC50 values were calculated by nonlinear regression analysis.
Apoptosis Analysis by Flow Cytometry
-
Cell Treatment: HCT116 cells were treated with varying concentrations of this compound for 24 and 48 hours.
-
Cell Staining: After treatment, cells were harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caspase-3 Activity Assay
-
Cell Lysis: HCT116 cells were treated with this compound for 48 hours, after which the cells were lysed to extract cellular proteins.
-
Enzyme Reaction: The cell lysate was incubated with a caspase-3 specific substrate conjugated to a colorimetric reporter molecule.
-
Data Measurement: The activity of caspase-3 was determined by measuring the absorbance of the cleaved reporter molecule at the appropriate wavelength.
Signaling Pathways and Experimental Workflow
This compound-Induced Apoptotic Signaling Pathway
The mechanism of action of this compound in HCT116 colon cancer cells involves the induction of oxidative stress, leading to G2/M phase cell cycle arrest and subsequent apoptosis. This apoptotic pathway is characterized by the loss of mitochondrial membrane potential and the activation of caspase-3, and it appears to be independent of the p53 tumor suppressor protein.[3]
Caption: this compound-induced apoptotic pathway in HCT116 cells.
General Experimental Workflow for Efficacy Evaluation
The following diagram illustrates a typical workflow for assessing the efficacy of a compound like this compound in cancer cell lines.
Caption: General workflow for evaluating this compound's efficacy.
References
- 1. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Xylopine's Apoptotic Pathway: A Comparative Analysis Across Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing research highlights the apoptotic mechanisms of Xylopine, a naturally occurring aporphine (B1220529) alkaloid, across various cancer cell types. This guide synthesizes experimental data to offer researchers, scientists, and drug development professionals a clear comparison of this compound's efficacy and its molecular signaling pathways, primarily focusing on human colon carcinoma (HCT116) and hepatocellular carcinoma (HepG2) cells, where the apoptotic process has been most thoroughly investigated.
This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines.[1][2][3] This guide delves into the underlying mechanisms, providing a cross-validation of its apoptotic pathway and presenting key quantitative data in a comparative format.
Comparative Cytotoxicity of this compound
This compound exhibits a broad spectrum of cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines, as summarized below.
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HCT116 | Human Colon Carcinoma | 6.4 |
| HL-60 | Human Promyelocytic Leukemia | 17.3 |
| K-562 | Human Chronic Myelogenous Leukemia | 17.3 |
| HepG2 | Human Hepatocellular Carcinoma | Not explicitly quantified in the primary comparative study, but apoptotic effects were confirmed. |
| MCF7 | Human Breast Carcinoma | Not explicitly quantified in the primary comparative study. |
| SCC-9 | Human Oral Squamous Cell Carcinoma | 26.6 |
| HSC-3 | Human Oral Squamous Cell Carcinoma | 17.3 |
| B16-F10 | Murine Melanoma | Not explicitly quantified in the primary comparative study. |
Data sourced from Dias et al. (2017).[1]
Unraveling the Apoptotic Signaling Cascade
Detailed mechanistic studies in HCT116 and HepG2 cells reveal a consistent pattern of this compound-induced apoptosis, primarily initiated by oxidative stress and culminating in cell cycle arrest and caspase-mediated cell death.
The Apoptotic Pathway in HCT116 Cells
In human colon carcinoma HCT116 cells, this compound triggers a cascade of events leading to apoptosis through a p53-independent pathway.[1][2][3][4] The key molecular events are:
-
Induction of Oxidative Stress: this compound treatment leads to an increase in reactive oxygen and nitrogen species (ROS/RNS), including hydrogen peroxide and nitric oxide. This is accompanied by a reduction in glutathione (B108866) levels, indicating a state of oxidative stress.[1][2]
-
G2/M Phase Cell Cycle Arrest: The accumulation of oxidative stress prompts the cell to halt its division at the G2/M checkpoint.[1][2][3]
-
Mitochondrial Depolarization: A loss of the mitochondrial transmembrane potential is observed, a critical step in the intrinsic apoptotic pathway.[1][2]
-
Caspase-3 Activation: The disruption of the mitochondrial membrane potential leads to the activation of caspase-3, a key executioner caspase.[1][2]
-
Apoptosis Execution: Activated caspase-3 orchestrates the final stages of apoptosis, including internucleosomal DNA fragmentation and phosphatidylserine (B164497) externalization.[1][2]
The apoptotic process in HCT116 cells is confirmed to be caspase-mediated, as pretreatment with a caspase-3 inhibitor (Z-DEVD-FMK) significantly reduced this compound-induced apoptosis.[1][2][3][4]
Apoptotic Effects in HepG2 Cells
In human hepatocellular carcinoma HepG2 cells, this compound also acts as a potent cytotoxic agent, inducing G2/M cell cycle arrest and apoptosis.[1][2] While the detailed molecular pathway is not as extensively elucidated as in HCT116 cells in the primary comparative study, earlier research by the same group confirms key apoptotic features. Treatment of HepG2 cells with this compound resulted in morphological changes consistent with apoptosis and significant externalization of phosphatidylserine, a hallmark of early apoptosis.
This suggests a conserved mechanism of action for this compound in both colon and liver cancer cell lines, likely involving the induction of oxidative stress leading to cell cycle arrest and subsequent apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound's apoptotic effects.
Cell Viability Assay (alamarBlue Assay)
This assay quantitatively measures cell viability by utilizing the reducing power of living cells.
-
Cell Plating: Seed cells in a 96-well plate at a density of 7 x 10^4 cells/mL for adherent cells or 3 x 10^5 cells/mL for suspension cells in 100 µL of medium and incubate for 24 hours.
-
Treatment: Add varying concentrations of this compound to the wells and incubate for the desired period (e.g., 72 hours).
-
Reagent Addition: Add alamarBlue® reagent to each well at 10% of the total volume.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Measurement: Measure the fluorescence at an excitation wavelength of 540-570 nm and an emission wavelength of 580-610 nm, or absorbance at 570 nm and 600 nm.
-
Analysis: Calculate the cell viability as a percentage of the untreated control.
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This assay uses the fluorescent dye rhodamine 123 to assess mitochondrial health.
-
Cell Treatment: Treat cells with this compound.
-
Staining: Incubate the cells with rhodamine 123 (5 µg/mL) for 15 minutes at room temperature in the dark.
-
Washing: Wash the cells with saline to remove excess dye.
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.[5]
Caspase-3 Activity Assay
This colorimetric assay measures the activity of the executioner caspase-3.
-
Cell Lysis: Lyse the treated cells to release cellular contents.
-
Substrate Addition: Add a caspase-3-specific substrate (e.g., Ac-DEVD-pNA) to the cell lysate.
-
Incubation: Incubate the mixture to allow caspase-3 to cleave the substrate, releasing a colored product (p-nitroaniline).
-
Measurement: Measure the absorbance of the colored product at 405 nm using a spectrophotometer.
-
Analysis: The increase in absorbance is proportional to the caspase-3 activity.
Conclusion
This compound consistently induces apoptosis in cancer cells, with a well-defined pathway in HCT116 cells that is likely conserved in HepG2 cells. The process is characterized by the induction of oxidative stress, G2/M cell cycle arrest, mitochondrial dysfunction, and activation of the caspase cascade. While its cytotoxic effects are broad, further research is warranted to elucidate the specific apoptotic pathways in other cancer cell types to fully understand its therapeutic potential. The standardized protocols provided herein offer a framework for such comparative studies.
References
- 1. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - DE [thermofisher.com]
- 2. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. allevi3d.com [allevi3d.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. scispace.com [scispace.com]
A Head-to-Head Comparison of Xylopine and Oxaliplatin in Colon Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
In the landscape of colon cancer therapeutics, the evaluation of novel compounds against established chemotherapeutic agents is critical for advancing treatment strategies. This guide provides a detailed, data-driven comparison between Xylopine, a natural aporphine (B1220529) alkaloid, and Oxaliplatin, a cornerstone platinum-based drug, based on their effects on human colon carcinoma cells.
Overview of Compounds
Oxaliplatin: A third-generation platinum drug, Oxaliplatin is a standard-of-care agent for colorectal cancer, often used in combination regimens like FOLFOX.[1][2] Its mechanism of action involves forming platinum-DNA adducts and crosslinks, which inhibit DNA replication and transcription, ultimately leading to cell death.[3][4][5]
This compound: A plant-derived aporphine alkaloid, this compound has demonstrated potent cytotoxic activity against various cancer cell lines. Its effects in colon cancer cells are linked to the induction of oxidative stress, cell cycle arrest, and apoptosis through distinct signaling pathways.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following data summarizes the cytotoxic effects of this compound and Oxaliplatin on the HCT116 human colon cancer cell line.
| Compound | Cell Line | Assay Type | IC50 (µM) | Incubation Time | Reference |
| This compound | HCT116 (Monolayer) | AlamarBlue | 6.4 | 72h | |
| Oxaliplatin | HCT116 (Monolayer) | AlamarBlue | 5.9 | 72h | |
| This compound | HCT116 (3D Spheroid) | AlamarBlue | 24.6 | 72h | |
| Oxaliplatin | HCT116 (3D Spheroid) | AlamarBlue | 6.0 | 72h | |
| Oxaliplatin | HCT116 (p53+/+) | Colony Formation | 7.0 | Not Specified | |
| Oxaliplatin | HCT116 (p53+/+) | Impedance | 0.65 | 72h | |
| Oxaliplatin | HCT116 (p53-/-) | Impedance | 9.67 | 72h |
Note: Lower IC50 values indicate higher potency.
Mechanism of Action: A Comparative Analysis
While both compounds induce apoptosis, their upstream mechanisms diverge significantly. Oxaliplatin directly targets DNA, whereas this compound's effects are initiated by inducing cellular oxidative stress.
Induction of Apoptosis and Cell Cycle Arrest
Studies on HCT116 cells show that this compound induces typical apoptotic morphology, including cell shrinkage and chromatin condensation. It significantly increases the percentage of cells in early and late apoptosis and causes cell cycle arrest in the G2/M phase. This is accompanied by a loss of mitochondrial transmembrane potential and a significant increase in caspase-3 activation, a key executioner of apoptosis.
Oxaliplatin also induces apoptosis, and its efficacy can be p53-dependent. In HCT116 cells with wild-type p53, Oxaliplatin treatment leads to a dose-dependent increase in apoptotic cells.
Signaling Pathways
The signaling cascades triggered by each compound highlight their distinct mechanisms.
This compound's Pathway: this compound treatment leads to an increase in reactive oxygen/nitrogen species (ROS/RNS), which acts as a primary trigger for cell death. This oxidative stress leads to mitochondrial depolarization, culminating in caspase-3 activation and apoptosis. Crucially, this pathway has been shown to be p53-independent, as a p53 inhibitor did not prevent this compound-induced apoptosis.
Oxaliplatin's Pathway: Oxaliplatin's primary mechanism involves entering the cell and forming covalent adducts with DNA. These adducts create both inter- and intra-strand crosslinks, which physically obstruct DNA replication and transcription. This DNA damage response (DDR) can activate downstream signaling, often involving the p53 tumor suppressor protein, to initiate apoptosis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
General Experimental Workflow
The diagram below outlines the typical workflow for assessing the in vitro efficacy of anticancer compounds.
Cell Viability (AlamarBlue Assay)
-
Cell Seeding: HCT116 cells are seeded into 96-well plates at a density of 7 x 10³ cells/well and allowed to attach overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Oxaliplatin. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 72 hours).
-
Assay: AlamarBlue reagent (10% of the well volume) is added to each well, and the plates are incubated for approximately 3 hours at 37°C.
-
Measurement: The fluorescence is measured using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle control. IC50 values are calculated using non-linear regression analysis.
Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)
-
Cell Culture and Treatment: HCT116 cells are seeded in 6-well plates and treated with the desired concentrations of this compound or Oxaliplatin for 24 or 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS (Phosphate-Buffered Saline), and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) staining solution are added according to the manufacturer's protocol, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry within one hour. Typically, 10,000 events are evaluated per sample.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
Cell Cycle Analysis
-
Cell Culture and Treatment: Cells are cultured and treated with the compounds as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined by analyzing the DNA content histograms.
Conclusion
This comparative analysis reveals that this compound and Oxaliplatin are potent cytotoxic agents against HCT116 colon cancer cells, with comparable IC50 values in monolayer cultures. However, their underlying mechanisms are distinct:
-
Oxaliplatin acts as a conventional DNA-damaging agent, forming adducts that block replication and transcription. Its efficacy can be enhanced in cells with functional p53.
-
This compound induces apoptosis through a p53-independent pathway initiated by oxidative stress, leading to mitochondrial dysfunction, G2/M arrest, and caspase-3 activation.
The p53-independent mechanism of this compound is particularly noteworthy, as it suggests potential efficacy in colon cancers with p53 mutations, which are common and often contribute to chemoresistance. Further in vivo studies are warranted to validate these findings and explore the therapeutic potential of this compound as an alternative or complementary strategy in the treatment of colon cancer.
References
- 1. Oxaliplatin: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 2. youtube.com [youtube.com]
- 3. Oxaliplatin - Wikipedia [en.wikipedia.org]
- 4. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Assessing the selectivity index of Xylopine for cancer cells over normal cells
A comprehensive analysis of preclinical data reveals that the aporphine (B1220529) alkaloid, Xylopine, exhibits a favorable selectivity index for a range of cancer cell lines over non-cancerous cells. This selectivity, coupled with its ability to induce apoptosis through oxidative stress and cell cycle arrest, positions this compound as a compound of interest in oncological research.
This compound has been shown to be effective against a variety of cancer cell types, with IC50 values—the concentration of a drug that inhibits a biological process by 50%—ranging from 6.4 to 26.6 μM in eight different cancer cell lines. In contrast, the IC50 values for non-cancerous cells were significantly higher, indicating a lower toxicity profile for normal cells.[1] This differential effect is a critical attribute for any potential chemotherapeutic agent, as it suggests the ability to target malignant cells while sparing healthy ones.
The selectivity of this compound was quantitatively assessed by calculating its selectivity index (SI), which is the ratio of the IC50 value in a non-cancerous cell line to that in a cancer cell line. A higher SI value indicates a greater degree of selectivity. For most of the cancer cell lines tested, this compound demonstrated a selectivity index comparable to the established chemotherapeutic drugs doxorubicin (B1662922) and oxaliplatin (B1677828).[1]
Comparative Cytotoxicity of this compound
The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines and two non-cancerous cell lines. The IC50 values, as determined by the alamarBlue assay after 72 hours of incubation, are summarized below.[1]
| Cell Line | Histological Type | IC50 (μM) of this compound |
| Cancer Cells | ||
| HCT116 | Human colon carcinoma | 6.4 |
| HL-60 | Human promyelocytic leukemia | 9.2 |
| K-562 | Human chronic myelogenous leukemia | 9.8 |
| B16-F10 | Murine melanoma | 9.9 |
| HepG2 | Human hepatocellular carcinoma | 9.3 |
| MCF7 | Human breast carcinoma | 12.0 |
| HSC-3 | Human oral squamous cell carcinoma | 22.1 |
| SCC-9 | Human oral squamous cell carcinoma | 26.6 |
| Non-Cancerous Cells | ||
| PBMC | Human peripheral blood mononuclear cells | 18.3 |
| MRC-5 | Human lung fibroblast | 24.1 |
Selectivity Index of this compound Compared to Standard Drugs
The selectivity index (SI) provides a measure of the compound's specificity for cancer cells. The following table presents the SI of this compound in comparison to doxorubicin and oxaliplatin, calculated using the IC50 values from the MRC-5 and PBMC non-cancerous cell lines.[1]
Selectivity Index (SI) = IC50 (Non-cancerous cells) / IC50 (Cancer cells) [1]
| Cancer Cell Line | This compound SI (vs. MRC-5) | This compound SI (vs. PBMC) | Doxorubicin SI (vs. MRC-5) | Doxorubicin SI (vs. PBMC) | Oxaliplatin SI (vs. MRC-5) | Oxaliplatin SI (vs. PBMC) |
| HCT116 | 3.8 | 2.9 | 15 | 52 | 0.4 | 3.6 |
| HL-60 | 2.6 | 2.0 | 30 | 104 | 1.1 | 11.1 |
| K-562 | 2.5 | 1.9 | 15 | 52 | 1.9 | 18.6 |
| B16-F10 | 2.4 | 1.8 | 50 | 173.3 | 15 | 149 |
| HepG2 | 2.6 | 2.0 | 15 | 52 | 1.5 | 14.9 |
| MCF7 | 2.0 | 1.5 | 1.4 | 4.7 | 0.3 | 2.5 |
| HSC-3 | 1.1 | 0.8 | 15 | 52 | 0.6 | 5.5 |
| SCC-9 | 0.9 | 0.7 | N.d. | N.d. | 0.9 | 10.4 |
N.d.: not determined
Experimental Protocols
Cytotoxicity Assay (alamarBlue Assay)
-
Cell Seeding: Cancer and non-cancerous cells were seeded in 96-well plates at an appropriate density.
-
Compound Treatment: The cells were treated with various concentrations of this compound, doxorubicin, or oxaliplatin for 72 hours.
-
alamarBlue Addition: Four hours (for cell lines) or 24 hours (for PBMCs) before the end of the incubation period, 20 μL of a 0.312 mg/mL alamarBlue (resazurin) stock solution was added to each well.
-
Incubation and Measurement: The plates were incubated for the final four hours.
-
Data Acquisition: The absorbance at 570 nm and 600 nm was measured using a microplate reader.
-
IC50 Calculation: The drug effect was quantified as the percentage of control absorbance, and the IC50 values were determined through non-linear regression analysis.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the molecular mechanism of this compound, the following diagrams have been generated.
Caption: Workflow for determining the selectivity index of this compound.
References
Replicating Published Findings on Xylopine's G2/M Phase Arrest: A Comparative Guide
The aporphine (B1220529) alkaloid Xylopine has been identified as a potent cytotoxic agent against various cancer cell lines, with a primary mechanism of action involving cell cycle arrest at the G2/M phase.[1][2][3][4] This guide provides a comprehensive comparison of this compound's effects with other compounds known to induce G2/M arrest, supported by experimental data and detailed protocols to aid researchers in replicating and expanding upon these findings.
Comparative Analysis of G2/M Phase Arrest Agents
This compound's efficacy in inducing G2/M phase arrest has been notably documented in human colon carcinoma HCT116 cells.[1] The alkaloid's action is linked to the induction of oxidative stress and a subsequent caspase-mediated apoptosis that is independent of the p53 pathway. A comparative summary of this compound and other G2/M phase-arresting agents is presented below.
Table 1: Efficacy of Various Compounds in Inducing G2/M Phase Arrest
| Compound | Cell Line | Concentration | Incubation Time | % of Cells in G2/M Phase | IC50 Value | Reference |
| This compound | HCT116 | 14 µM | 24 h | 48.1% | 6.4 µM (72h) | |
| This compound | HCT116 | 14 µM | 48 h | 60.2% | 6.4 µM (72h) | |
| Doxorubicin | HCT116 | 1 µM | 24 h | 41.5% | 0.2 µM (72h) | |
| Compound 7 | A549 | 0.2 µM | 48 h | 84.1% | Not specified | |
| Erythraline | SiHa | 50 µg/mL (12 µM) | 24 h | 22% | 35.25 µg/mL | |
| Timosaponin AIII | MDA-MB-231 | 2 µM | 24 h | Approx. 35% | Not specified | |
| Genistein | T24 | 50 µM | 24 h | Approx. 35-40% | Not specified | |
| Cinobufagin | A375 | 0.2 µM | 48 h | Approx. 35% | Not specified | |
| Chalcone derivative 1C | A2780 | IC50 | 12 h | Significant increase | 1.83 µM (MCF-7) |
Table 2: Effect of Compounds on G2/M Regulatory Proteins
| Compound | Cell Line | Key Protein Down-regulated | Key Protein Up-regulated | Reference |
| This compound | HCT116 | Not specified | Caspase-3 activation | |
| Compound 7 | A549 | Cyclin B1, Cdc2, Cdc25c | p21 | |
| Timosaponin AIII | MDA-MB-231, MCF7 | Cyclin B1, Cdc2, Cdc25c | p-H2A.X, p-ATM, p-Chk2 | |
| Genistein | T24 | Cyclin A, Cyclin B1 | p21 | |
| Cinobufagin | A375 | Cyclin B1, CDK1 (Cdc2) | p-ATM, p-Chk2 |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following sections outline the standard protocols for key experiments used to investigate G2/M phase arrest.
Cell Cycle Analysis via Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Seeding: Plate cells (e.g., HCT116) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound or other compounds for the specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control group (e.g., 0.1% DMSO).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at low speed.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend. Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined from the resulting DNA histogram.
Apoptosis Assay via Annexin V-FITC and PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treatment: Seed and treat cells with the test compounds as described for the cell cycle analysis.
-
Harvesting: Collect all cells (adherent and floating) and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells at room temperature in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry immediately.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for G2/M Regulatory Proteins
This technique is used to detect and quantify the levels of specific proteins involved in cell cycle regulation, such as Cyclin B1 and Cdc2.
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Cyclin B1, anti-Cdc2) overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Capture the signal on X-ray film or with a digital imager.
Visualizations: Pathways and Workflows
To better illustrate the mechanisms and processes involved, the following diagrams have been generated.
Caption: this compound-induced G2/M arrest and apoptosis signaling pathway in HCT116 cells.
Caption: Experimental workflow for cell cycle analysis using Propidium Iodide staining.
Caption: General workflow for Western Blot analysis of cell cycle regulatory proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Oxidative Stress and Causes G2/M Phase Arrest, Triggering Caspase-Mediated Apoptosis by p53-Independent Pathway in HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Lifeasible [lifeasible.com]
Unveiling the Anti-Proliferative Potential of Xylopine: A Meta-Analysis of In Vitro Studies
For Immediate Release
This guide offers a comprehensive meta-analysis of existing research on the anti-proliferative effects of Xylopine, an aporphine (B1220529) alkaloid. The intended audience for this publication includes researchers in oncology, pharmacognosy, and drug development. By synthesizing data from multiple in vitro studies, this document provides a comparative overview of this compound's cytotoxic activity across various cancer cell lines and elucidates its underlying mechanisms of action.
Comparative Cytotoxicity of this compound
This compound has demonstrated potent cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from key studies are summarized below, offering a direct comparison of its efficacy.
| Cell Line | Cancer Type | IC50 (µM) of this compound | Positive Control | IC50 (µM) of Positive Control |
| HCT116 | Human Colon Carcinoma | 6.4[1][2] | Doxorubicin | 0.03 - 1.1 (for various cell lines)[1] |
| Oxaliplatin | 0.1 - 5.9 (for various cell lines)[1] | |||
| MCF7 | Human Breast Carcinoma | Not Determined | Doxorubicin | 1.1[1] |
| Oxaliplatin | 5.9 | |||
| HepG2 | Human Hepatocellular Carcinoma | Not Determined | - | - |
| SCC-9 | Human Oral Squamous Cell Carcinoma | 26.6 | - | - |
| HSC-3 | Human Oral Squamous Cell Carcinoma | Not Determined | - | - |
| HL-60 | Human Promyelocytic Leukemia | Not Determined | - | - |
| K-562 | Human Chronic Myelogenous Leukemia | Not Determined | - | - |
| B16-F10 | Murine Melanoma | Not Determined | Doxorubicin | 0.03 |
| Oxaliplatin | 0.1 |
In a 3D multicellular spheroid model using HCT116 cells, the IC50 of this compound was 24.6 µM after 72 hours of incubation. For comparison, Doxorubicin and Oxaliplatin showed IC50 values of 4.5 µM and 6.0 µM, respectively, in the same model.
Furthermore, this compound has shown a degree of selectivity for cancer cells over non-cancerous cells. The IC50 values for the non-cancer cell lines MRC-5 (human lung fibroblast) and PBMC (human peripheral blood mononuclear cells) were 24.1 µM and 18.3 µM, respectively.
Experimental Methodologies
The anti-proliferative effects of this compound have been predominantly evaluated through the following experimental protocols:
1. Cell Viability and Cytotoxicity Assays:
-
AlamarBlue Assay: This assay was used to determine the IC50 values of this compound. Cancer and non-cancer cells were incubated with varying concentrations of this compound for 72 hours. The assay measures the metabolic activity of viable cells.
-
Trypan Blue Exclusion Assay: To assess cell viability, HCT116 cells were treated with this compound (3.5, 7, and 14 µM) for 24 and 48 hours. This method distinguishes between viable and non-viable cells based on membrane integrity. At a concentration of 14 µM, this compound reduced the number of viable HCT116 cells by 71.8% after 24 hours and 89.4% after 48 hours.
2. Cell Cycle Analysis:
-
Flow Cytometry: HCT116 cells were treated with this compound (3.5, 7, and 14 µM) for 24 and 48 hours and then analyzed by flow cytometry to determine the cell cycle distribution. This technique revealed a significant increase in the percentage of cells in the G2/M phase of the cell cycle following this compound treatment.
3. Apoptosis Assays:
-
Annexin V/PI Double Staining: This flow cytometry-based assay was used to quantify the induction of apoptosis in HCT116 cells treated with this compound. The results showed a significant increase in both early and late apoptotic cells.
-
Mitochondrial Depolarization Assay: The effect of this compound on the mitochondrial membrane potential in HCT116 cells was assessed, indicating mitochondrial involvement in the apoptotic pathway.
-
Caspase-3 Activation Assay: The activity of caspase-3, a key executioner caspase in apoptosis, was measured in this compound-treated HCT116 cells.
Signaling Pathways and Mechanisms of Action
The anti-proliferative effects of this compound in HCT116 human colon carcinoma cells are mediated through the induction of oxidative stress and a caspase-dependent apoptotic pathway that is independent of p53.
Caption: this compound-induced signaling pathway in HCT116 cells.
Treatment with this compound leads to an increase in reactive oxygen and nitrogen species (ROS/RNS) and a depletion of glutathione (GSH), resulting in oxidative stress. This is followed by cell cycle arrest at the G2/M phase and induction of apoptosis through the mitochondrial pathway, evidenced by mitochondrial depolarization and subsequent activation of caspase-3. Notably, this apoptotic process is independent of the p53 tumor suppressor protein.
Experimental Workflow Overview
The general workflow for investigating the anti-proliferative effects of this compound is outlined below.
Caption: General experimental workflow for assessing this compound's anti-proliferative effects.
References
Safety Operating Guide
Navigating the Safe Disposal of Xylopine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Xylopine, a cytotoxic aporphine (B1220529) alkaloid. Given its biological activity, this compound must be managed as a hazardous waste, following protocols similar to those for antineoplastic agents to mitigate risks of exposure and environmental contamination.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, double chemotherapy gloves, a lab coat, and eye protection. All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C18H17NO3 | |
| Molecular Weight | 295.332 g/mol | [1] |
| Appearance | Light yellow to yellow solid | [2] |
| Melting Point | 78-102°C | [2] |
| Boiling Point | 483.4°C at 760 mmHg | |
| Flash Point | 193.7°C | |
| Storage Temperature | 4°C, away from moisture and light |
Step-by-Step Disposal Protocol
The following protocol is based on general best practices for the disposal of cytotoxic and hazardous pharmaceutical waste, in compliance with regulations such as those from the Environmental Protection Agency (EPA) and guidelines like USP 800.
Step 1: Segregation of Waste
-
Grossly Contaminated Waste: All unused or expired pure this compound, as well as any materials heavily contaminated with it (e.g., spilled material, concentrated solutions), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container. These are often black RCRA (Resource Conservation and Recovery Act) containers. Do not mix this waste with other chemical waste streams.
-
Trace Contaminated Waste: Items with minimal contamination, such as used gloves, absorbent pads, and empty vials that have been triple-rinsed, should be disposed of in a designated yellow trace chemotherapy waste container.
-
Sharps: Needles and syringes that have come into contact with this compound must be disposed of in a designated sharps container. If the syringe contains residual drug, it should be disposed of in the black bulk waste container.
Step 2: Decontamination of Work Surfaces
-
All surfaces and equipment that may have come into contact with this compound should be decontaminated. A two-step process involving a deactivating agent (e.g., a solution of sodium hypochlorite) followed by a cleaning agent (e.g., a detergent) is recommended.
Step 3: Labeling and Storage of Waste
-
Properly label all waste containers with the words "Hazardous Waste," the name of the chemical (this compound), and the specific hazard (e.g., "Cytotoxic").
-
Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) away from general laboratory traffic until they are collected by a licensed hazardous waste disposal company.
Step 4: Professional Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor. Never dispose of this compound or its contaminated materials in the regular trash or down the drain.
Experimental Protocol: In-Lab Neutralization (Hypothetical)
While no specific in-laboratory neutralization protocol for this compound was found, a general procedure for the oxidative degradation of alkaloids could theoretically be adapted. This should only be performed by trained personnel after a thorough risk assessment and validation.
-
Preparation: In a chemical fume hood, prepare a solution of the this compound waste.
-
Oxidation: Slowly add an oxidizing agent, such as potassium permanganate (B83412) or sodium hypochlorite, to the stirred solution. The reaction should be monitored for any signs of uncontrolled reaction (e.g., heat generation, gas evolution).
-
Quenching: After the reaction is complete, any excess oxidizing agent must be neutralized. For example, sodium bisulfite can be used to quench excess potassium permanganate.
-
pH Adjustment: The final solution should be neutralized to a pH between 6 and 8.
-
Disposal: The resulting solution, if deemed non-hazardous by analytical testing, could potentially be disposed of as regular aqueous waste, pending local regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste.
Caption: Decision workflow for the segregation and disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Xylopine
For laboratory professionals engaged in cancer research and drug development, ensuring personal and environmental safety during the handling of potent compounds like Xylopine is paramount. This compound, an aporphine (B1220529) alkaloid, has demonstrated cytotoxic activity against various cancer cell lines, making it a valuable compound for investigation.[1][2] However, its cytotoxic nature necessitates stringent safety protocols to minimize exposure and ensure safe disposal. This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE): Your First Line of Defense
Due to its cytotoxic properties, this compound must be handled with appropriate personal protective equipment to prevent skin contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound, based on guidelines for cytotoxic compounds.
| PPE Category | Item | Specifications and Procedures |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-grade nitrile gloves. The outer glove should be changed immediately if contaminated. The inner glove provides an additional layer of protection. |
| Body Protection | Disposable Gown | A disposable, lint-free gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs should be worn. |
| Respiratory Protection | N95 Respirator or Higher | An N95 respirator or a higher level of respiratory protection should be used when handling powdered this compound or when there is a risk of aerosol generation. |
| Eye and Face Protection | Safety Goggles and Face Shield | Use safety goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles to protect against splashes. |
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan is crucial for minimizing the risk of exposure during routine laboratory procedures involving this compound.
Preparation and Weighing of Powdered this compound:
-
Designated Area: All handling of powdered this compound should be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (glove box).
-
Decontamination: Before and after handling, decontaminate the work surface with an appropriate cleaning agent.
-
Weighing: Use a dedicated set of weighing tools. Weigh the compound on a plastic-backed absorbent pad to contain any potential spills.
-
Transport: When transporting this compound, ensure it is in a clearly labeled, sealed, and shatter-resistant secondary container.
Solubilization and Dilution:
-
Within Containment: All procedures involving the opening of the primary container and the addition of solvents should be performed within the BSC or glove box.
-
Avoid Splashing: Use techniques that minimize the generation of aerosols and splashes, such as slowly adding solvent to the vial.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Emergency Protocols: Spill and Exposure Management
Accidents can happen, and having a clear emergency plan is critical.
Spill Management:
In the event of a this compound spill, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Don PPE: Before cleaning, don the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, cover with absorbent pads from a chemical spill kit. For powder spills, gently cover with damp absorbent material to avoid raising dust.
-
Clean-up: Working from the outer edge of the spill towards the center, carefully clean the area. Place all contaminated materials in a designated cytotoxic waste container.
-
Decontaminate: Decontaminate the spill area with an appropriate cleaning agent, followed by a rinse with water.
-
Waste Disposal: Dispose of all contaminated materials as cytotoxic waste.
Exposure Response:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move to fresh air immediately. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. |
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel, if available.
Disposal Plan: Managing Cytotoxic Waste
All materials contaminated with this compound must be disposed of as cytotoxic waste in accordance with institutional and local regulations.
-
Waste Segregation: Use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.
-
Sharps: All needles, syringes, and other sharps contaminated with this compound should be disposed of in a designated cytotoxic sharps container.
-
Liquid Waste: Collect liquid waste in a sealed, labeled container.
-
Solid Waste: All contaminated PPE, absorbent pads, and other solid materials should be placed in a designated cytotoxic waste bag or container.
Visualizing the Workflow
To further clarify the handling process, the following diagrams illustrate the key workflows.
Caption: Workflow for handling powdered this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
